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  • Product: 1,1,3-Tricyclohexylurea
  • CAS: 5765-56-0

Core Science & Biosynthesis

Foundational

What is 1,1,3-Tricyclohexylurea and its primary uses in research

An in-depth technical analysis of 1,1,3-Tricyclohexylurea (CAS 5765-56-0) requires stepping beyond basic chemical descriptors to understand its utility as a highly specialized structural motif. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1,1,3-Tricyclohexylurea (CAS 5765-56-0) requires stepping beyond basic chemical descriptors to understand its utility as a highly specialized structural motif. As a Senior Application Scientist, I frequently utilize sterically hindered ureas not as end-stage therapeutics, but as critical mechanistic probes in early-stage drug discovery and as functional stabilizers in material science.

This guide deconstructs the physicochemical profile, synthetic methodologies, and primary research applications of 1,1,3-Tricyclohexylurea, providing actionable, field-proven insights for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The defining feature of 1,1,3-Tricyclohexylurea is its tri-substituted urea core[1]. Unlike symmetric 1,3-disubstituted ureas (which are flat and flexible), the addition of a third bulky cyclohexyl ring fundamentally alters the molecule's conformational landscape. This steric bulk restricts the rotation around the C-N bonds, locking the molecule into a highly lipophilic, rigid conformation.

Table 1: Quantitative Physicochemical Data of 1,1,3-Tricyclohexylurea

PropertyValueScientific Causality & Impact in Research
Molecular Weight 306.50 g/mol Falls within the optimal "Rule of 5" range for small-molecule screening libraries[1].
XLogP3 ~5.0Extreme lipophilicity drives partitioning into hydrophobic enzyme pockets or polymer matrices[1].
Topological Polar Surface Area (TPSA) 32.3 ŲExceptionally low TPSA ensures high membrane permeability but necessitates the use of solubilizers (e.g., DMSO, detergents) in aqueous in vitro assays[1].
H-Bond Donors / Acceptors 1 / 1The loss of one N-H donor (compared to 1,3-ureas) shifts target engagement from enthalpy-driven H-bonding to entropy-driven van der Waals interactions[1].

Primary Uses in Research

A. Material Science: Polymer Stabilization

In polymer chemistry, synthetic resins and coating compositions are highly susceptible to thermal and UV-induced degradation. 1,1,3-Tricyclohexylurea is deployed as a specialized stabilizer against this degradation[2].

  • Mechanism of Action : The steric bulk of the three cyclohexyl rings acts as a physical shield for the urea core. When embedded in a polymer matrix, the remaining N-H and C=O groups participate in intermolecular hydrogen bonding networks that effectively dissipate thermal or UV-induced radical energy, preventing polymer chain scission and extending the material's lifespan[2].

B. Medicinal Chemistry: Structural Probe for Hydrolase Enzymes

In drug discovery, the soluble epoxide hydrolase (sEH) enzyme is a major target for treating hypertension, pain, and inflammation. The "gold standard" pharmacophore for sEH inhibitors is a 1,3-disubstituted urea, which binds by donating hydrogen bonds to the catalytic Asp333 residue and accepting them from tyrosine residues[3].

  • The Tri-Substituted Advantage : By utilizing 1,1,3-Tricyclohexylurea in Structure-Activity Relationship (SAR) campaigns, researchers can probe the absolute steric constraints of an enzyme's hydrophobic pocket. Because it lacks one N-H donor, it relies heavily on van der Waals interactions with residues like Trp334 to maintain binding affinity[4]. It serves as an elegant "negative control" or structural probe to determine whether a target pocket is driven by hydrogen-bond enthalpy or hydrophobic entropy[4].

sEH_Binding cluster_0 Enzyme Active Site Interactions UreaCore Urea Core (C=O, N-H) Tyr Tyr383 / Tyr466 (H-Bond Donors) UreaCore->Tyr C=O accepts H-bond Asp Asp333 (H-Bond Acceptor) UreaCore->Asp N-H donates H-bond Hydrophobic Hydrophobic Pocket (Trp334, etc.) TriSub 1,1,3-Tricyclohexylurea (Tri-substituted Probe) TriSub->UreaCore Modifies binding thermodynamics (Loss of one N-H donor) TriSub->Hydrophobic Massive steric bulk drives van der Waals interactions

Pharmacophore model demonstrating how 1,1,3-Tricyclohexylurea probes enzyme hydrophobic pockets.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice to prevent downstream failures.

Protocol A: Synthesis of 1,1,3-Tricyclohexylurea

Synthesizing this compound requires overcoming the extreme steric hindrance of the secondary amine.

  • Preparation : Dissolve dicyclohexylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Anhydrous conditions are critical. Any moisture will hydrolyze the incoming isocyanate into a primary amine, which will rapidly react with another isocyanate to form a symmetric 1,3-dicyclohexylurea byproduct, ruining the yield.

  • Addition : Add cyclohexyl isocyanate (1.05 eq) dropwise at 0°C.

    • Causality: The 0°C environment controls the exothermic nucleophilic attack, favoring the kinetic formation of the tri-substituted urea over degradation pathways.

  • Reaction & Monitoring : Warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Purification : Quench with water, extract with DCM, and wash the organic layer with 0.1 M HCl.

    • Causality: The acidic wash specifically protonates and removes any unreacted sterically hindered dicyclohexylamine, ensuring high purity. Dry over MgSO4, concentrate, and recrystallize from ethanol.

  • Self-Validation : Run an FT-IR analysis. The complete disappearance of the aggressive isocyanate peak (~2270 cm⁻¹) and the emergence of a strong, shifted urea carbonyl peak (~1630 cm⁻¹) confirms successful coupling.

Synthesis DCA Dicyclohexylamine (Nucleophile) Reaction Nucleophilic Addition (Anhydrous DCM, 0°C) DCA->Reaction ISO Cyclohexyl Isocyanate (Electrophile) ISO->Reaction Product 1,1,3-Tricyclohexylurea (Target Scaffold) Reaction->Product  High Yield  Sterically Hindered

Workflow for the synthesis of 1,1,3-Tricyclohexylurea via nucleophilic addition.

Protocol B: High-Throughput Hydrolase Inhibition Assay (Fluorescent)

Because 1,1,3-Tricyclohexylurea is highly lipophilic (XLogP ~5.0)[1], standard aqueous assays will result in compound precipitation and false-positive inhibition.

  • Buffer Optimization : Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA and 0.01% Triton X-100.

    • Causality: BSA acts as a carrier protein, and Triton X-100 prevents micelle formation. Without these, the tri-substituted urea will adhere to the plastic microplate walls, artificially lowering the effective concentration.

  • Enzyme Incubation : Add recombinant human sEH (1 nM final) to the microplate. Add 1,1,3-Tricyclohexylurea (dissolved in DMSO, ensuring final DMSO is <1%) at varying concentrations (10 nM to 100 μM). Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Substrate Addition : Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at 5 μM.

  • Kinetic Read : Measure fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 10 minutes.

  • Self-Validation : Always include 1-cyclohexyl-3-dodecylurea (CDU) as a positive control (expected IC50 ~2-5 nM). If the dose-response curve for 1,1,3-Tricyclohexylurea exhibits a Hill slope >2, it indicates aggregation-based non-specific inhibition rather than true active-site binding, prompting a need to increase detergent concentration.

References

  • Echemi. "5765-56-0, 1,1,3-tricyclohexylurea Formula - ECHEMI". Echemi.com.
  • Google Patents. "US4240954A - Polymers stabilized against degradation". Google.com.
  • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases". PNAS.
  • Chen, Z., et al. "Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase". Journal of Biomolecular Structure and Dynamics (Taylor & Francis).

Sources

Exploratory

Synthesis and Characterization of 1,1,3-Tricyclohexylurea: A Technical Guide

Executive Summary 1,1,3-Tricyclohexylurea (CAS: 5765-56-0) is a sterically hindered, highly lipophilic asymmetric urea derivative with a molecular weight of 306.5 g/mol [1]. While symmetric ureas like 1,3-dicyclohexylure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,3-Tricyclohexylurea (CAS: 5765-56-0) is a sterically hindered, highly lipophilic asymmetric urea derivative with a molecular weight of 306.5 g/mol [1]. While symmetric ureas like 1,3-dicyclohexylurea (DCU) are ubiquitous byproducts in peptide coupling, asymmetric tri-substituted ureas are specifically synthesized for advanced applications, including their use as rheology control agents in polymer science[2] and as lipophilic pharmacophores in drug discovery. This guide outlines a self-validating, highly efficient synthetic protocol designed to yield high-purity 1,1,3-tricyclohexylurea, complete with mechanistic rationale and analytical characterization standards.

Mechanistic Rationale & Synthetic Strategy

The most atom-economical and direct route to tri-substituted ureas avoids toxic phosgene equivalents by utilizing the isocyanate pathway[3]. The synthesis fundamentally relies on the nucleophilic addition of a secondary amine, dicyclohexylamine (CAS: 101-83-7), to an electrophilic isocyanate, cyclohexyl isocyanate (CAS: 3173-53-3)[4].

From a mechanistic perspective, the nitrogen lone pair of dicyclohexylamine attacks the highly electrophilic carbon of the isocyanate. Despite the significant steric bulk of the dicyclohexyl moiety, the linear geometry of the isocyanate group minimizes steric hindrance at the transition state. The reaction proceeds rapidly without the need for a transition-metal catalyst, passing through a tetrahedral intermediate before tautomerizing into the stable urea product.

SynthesisPathway DCA Dicyclohexylamine (Nucleophile) TS Tetrahedral Intermediate (N-C Bond Formation) DCA->TS Nucleophilic Attack CYI Cyclohexyl Isocyanate (Electrophile) CYI->TS Electrophilic Carbon TCU 1,1,3-Tricyclohexylurea (Product) TS->TCU Proton Transfer

Figure 1: Nucleophilic addition pathway for the synthesis of 1,1,3-tricyclohexylurea.

Self-Validating Experimental Protocol

As an application scientist, I design protocols where each step inherently verifies the success of the previous one. The following workflow ensures high yield while actively mitigating the formation of symmetric urea byproducts.

Reagents Required
  • Nucleophile: Dicyclohexylamine (1.0 equivalent)

  • Electrophile: Cyclohexyl isocyanate (1.05 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Workup: 1M HCl (aq), Brine, Anhydrous MgSO₄

Step-by-Step Methodology

Step 1: Preparation and Environmental Control Dissolve dicyclohexylamine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration in an oven-dried round-bottom flask under a nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical. If moisture is present, cyclohexyl isocyanate will hydrolyze to cyclohexylamine, which will immediately react with another equivalent of isocyanate to form the symmetric byproduct, 1,3-dicyclohexylurea (DCU).

Step 2: Temperature-Controlled Addition Cool the reaction vessel to 0 °C using an ice bath. Add cyclohexyl isocyanate (1.05 eq) dropwise over 15 minutes.

  • Causality: Isocyanates are highly reactive. The 0 °C environment safely dissipates the heat generated by the exothermic nucleophilic attack, preventing thermal degradation and ensuring kinetic control.

Step 3: Reaction Propagation Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Validation Checkpoint 1: The solution should remain perfectly clear. If a white precipitate forms, it is a strong indicator of moisture contamination leading to insoluble DCU.

  • Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Because the aliphatic product lacks a UV chromophore, plates must be visualized using a Phosphomolybdic Acid (PMA) or Ninhydrin stain.

Step 4: Phase-Selective Workup Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer three times with 1M HCl, followed by a single brine wash.

  • Causality: Dicyclohexylamine is a strong organic base. The 1M HCl wash selectively protonates any unreacted starting amine, forcing it into the aqueous phase, while the neutral 1,1,3-tricyclohexylurea remains safely in the DCM layer.

  • Validation Checkpoint 3: Check the pH of the final aqueous wash; a pH of ~1 confirms that the acid was in excess and all residual amine has been removed.

Step 5: Isolation and Purification Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from a hot Ethanol/Water mixture.

  • Causality: The massive aliphatic envelope of three cyclohexyl rings makes the product highly lipophilic. It dissolves readily in hot ethanol, while the dropwise addition of water acts as an anti-solvent, driving the pure product out of solution as pristine crystals upon cooling.

Workflow Prep 1. Reagent Preparation Dry DCM, N2 Atm Addition 2. Dropwise Addition Isocyanate at 0°C Prep->Addition Reaction 3. Room Temp Stirring 2-4 Hours (TLC Monitor) Addition->Reaction Workup 4. Aqueous Workup 1M HCl & Brine Wash Reaction->Workup Purification 5. Recrystallization Ethanol/Water System Workup->Purification

Figure 2: Self-validating experimental workflow for urea synthesis and purification.

Analytical Characterization & Data Presentation

To establish absolute trustworthiness in your synthesis, the isolated product must be subjected to rigorous spectroscopic analysis. Because 1,1,3-tricyclohexylurea is an asymmetric, fully aliphatic urea, its spectral signature is heavily dominated by overlapping cyclohexyl multiplets, making precise assignment of the heteroatom-adjacent protons critical.

Table 1: Quantitative Characterization Data for 1,1,3-Tricyclohexylurea

Analytical TechniqueTarget ParameterExpected Value / AssignmentMechanistic Significance
LC-MS (ESI+) [M+H]⁺ Ionm/z 307.27Confirms the exact mass of the tri-substituted urea core[1].
FT-IR (ATR) N-H Stretch~3350 cm⁻¹ (Sharp, single)The presence of only one N-H stretch confirms the tertiary nature of the opposing nitrogen.
FT-IR (ATR) C=O Stretch (Amide I)~1635 cm⁻¹Lower than a standard ketone due to strong resonance donation from two adjacent nitrogens.
¹H NMR (CDCl₃) N-H Proton~4.2 ppm (1H, br d)Confirms the secondary amine side of the urea linkage.
¹H NMR (CDCl₃) C-H (α to N, mono)~3.5 ppm (1H, m)Methine proton on the single cyclohexyl ring adjacent to the N-H.
¹H NMR (CDCl₃) C-H (α to N, di)~3.1 ppm (2H, m)Methine protons on the dicyclohexyl side; shifted upfield due to steric shielding.
¹H NMR (CDCl₃) Cyclohexyl CH₂1.0 - 2.0 ppm (30H, m)Massive overlapping aliphatic envelope representing the three ring backbones.
¹³C NMR (CDCl₃) Carbonyl (C=O)~157.0 ppmCharacteristic chemical shift for a fully saturated, un-conjugated urea carbonyl.

References

  • Source: echemi.
  • Source: guidechem.
  • Source: acs.
  • US20120226075A1 - Polyureas as rheology control agents Source: Google Patents URL

Sources

Foundational

1,1,3-Tricyclohexylurea CAS number and chemical properties

Title: 1,1,3-Tricyclohexylurea (CAS 5765-56-0): Comprehensive Physicochemical Profiling, Synthesis, and Polymer Stabilization Mechanisms Executive Summary 1,1,3-Tricyclohexylurea (CAS 5765-56-0) is a highly lipophilic, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1,1,3-Tricyclohexylurea (CAS 5765-56-0): Comprehensive Physicochemical Profiling, Synthesis, and Polymer Stabilization Mechanisms

Executive Summary

1,1,3-Tricyclohexylurea (CAS 5765-56-0) is a highly lipophilic, sterically hindered trisubstituted urea derivative. While frequently cataloged in rare chemical libraries for early-stage pharmacological discovery, its most prominent industrial application lies in materials science as a potent light stabilizer against polymer photodegradation[1]. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthetic protocol, and the mechanistic rationale behind its utility in polymer chemistry.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 1,1,3-tricyclohexylurea consists of a central urea pharmacophore flanked by three bulky cyclohexyl rings. This structural configuration imparts significant steric hindrance and high lipophilicity, fundamentally dictating its solubility profile and interaction kinetics.

Table 1: Key Physicochemical and Computational Properties

PropertyValue
CAS Number 5765-56-0[2]
Molecular Formula C19H34N2O[2]
Molecular Weight 306.5 g/mol [2]
Monoisotopic Mass 306.2671 Da[3]
XLogP3 (Lipophilicity) 5.0[2]
Topological Polar Surface Area (TPSA) 32.3 Ų[2]
Hydrogen Bond Donors / Acceptors 1 / 1[2]
Rotatable Bonds 3[2]
InChIKey PHTFNJXAYDMZED-UHFFFAOYSA-N[3]
GHS Safety Classification Acute Tox. 4 (H302: Harmful if swallowed)[2]

The high XLogP3 value of 5.0 indicates profound hydrophobicity, making the compound highly soluble in non-polar organic solvents (e.g., dichloromethane, toluene) while remaining virtually insoluble in aqueous media[2]. The single hydrogen bond donor (the secondary amine proton of the urea core) is crucial for its function as a hydrogen-bonding network anchor in polymer matrices.

De Novo Synthesis and Mechanistic Pathway

The most efficient and atom-economical route to unsymmetrical, trisubstituted ureas like 1,1,3-tricyclohexylurea is the nucleophilic addition of a secondary amine to an isocyanate.

Causality in Experimental Design: Isocyanates are highly electrophilic and acutely sensitive to moisture. In the presence of water, cyclohexyl isocyanate undergoes rapid hydrolysis to form cyclohexylcarbamic acid, which spontaneously decarboxylates to yield cyclohexylamine. This primary amine will outcompete the intended dicyclohexylamine to react with unhydrolyzed isocyanate, producing the symmetric byproduct 1,3-dicyclohexylurea. Therefore, strictly anhydrous conditions and inert atmospheres are non-negotiable to ensure high yields of the target trisubstituted urea.

SynthesisMechanism A Dicyclohexylamine (Nucleophile) C Nucleophilic Attack (C=N=O Carbon) A->C B Cyclohexyl Isocyanate (Electrophile) B->C D Zwitterionic Intermediate C->D  Bond Formation E Proton Transfer (N to N) D->E  Tautomerization F 1,1,3-Tricyclohexylurea (Product) E->F  Stabilization

Figure 1: Mechanistic pathway for the synthesis of 1,1,3-Tricyclohexylurea via nucleophilic addition.

Self-Validating Experimental Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve 10.0 mmol of dicyclohexylamine in 50 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath to suppress unwanted side reactions during the exothermic addition. Dropwise, add 10.5 mmol (a 5% molar excess) of cyclohexyl isocyanate over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

  • In-Process Validation: The reaction is a self-validating system when monitored via Fourier Transform Infrared (FTIR) spectroscopy. Extract a 0.1 mL aliquot, evaporate the DCM, and analyze. The reaction is deemed complete when the intense, characteristic asymmetric stretching band of the isocyanate group (~2270 cm⁻¹) completely disappears, replaced by a strong urea carbonyl (C=O) stretch at ~1650 cm⁻¹.

  • Workup & Purification: Quench the mixture with 10 mL of saturated aqueous NaHCO₃ to neutralize trace acids. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from a hot ethanol/water mixture to yield pure 1,1,3-tricyclohexylurea.

Applications in Polymer Photostabilization

Beyond its role in early discovery research, 1,1,3-tricyclohexylurea serves a critical function in materials science. According to US Patent 4,240,954, substituted ureas, including 1,1,3-tricyclohexylurea, are deployed as light stabilizers to protect polymers against photodegradation[1].

Mechanism of Action: When polymers (such as polyolefins or polyurethanes) are exposed to ultraviolet (UV) radiation, they undergo photo-oxidation, generating free radicals that cause chain scission, embrittlement, and discoloration. 1,1,3-Tricyclohexylurea mitigates this through a dual mechanism:

  • Hydrogen Bonding Networks: The single N-H donor and the carbonyl oxygen acceptor form robust intramolecular and intermolecular hydrogen bonds within the polymer matrix, restricting polymer chain mobility and reducing the propagation rate of radical cleavage.

  • Non-Radiative Energy Dissipation: The bulky, sterically hindered tricyclohexyl framework allows the molecule to absorb UV-induced excitation energy and dissipate it harmlessly as vibrational heat (thermal energy) before it can cleave the polymer backbone.

PolymerStabilization A UV Radiation Exposure B Polymer Photo-Oxidation (Radical Generation) A->B C 1,1,3-Tricyclohexylurea Intervention B->C  Initiates D H-Bonding Network Formation C->D E Non-Radiative Energy Dissipation C->E F Polymer Chain Integrity Maintained D->F  Prevents Cleavage E->F  Thermal Release

Figure 2: Workflow of 1,1,3-Tricyclohexylurea in mitigating polymer photo-degradation.

Conclusion

1,1,3-Tricyclohexylurea is a highly specific, sterically encumbered compound bridging the gap between organic synthesis, pharmacological library generation, and industrial polymer stabilization. Its synthesis demands rigorous exclusion of moisture to prevent symmetric urea formation, while its physicochemical properties—namely its high lipophilicity and specific hydrogen-bonding capability—make it an ideal candidate for non-radiative energy dissipation in advanced polymer matrices.

References

  • PubChemLite. "1,1,3-tricyclohexylurea (C19H34N2O)". Université du Luxembourg. Retrieved from[Link]

  • American Cyanamid Co. "Polymers stabilized against degradation by light". US Patent 4,240,954A (1980).

Sources

Exploratory

The Molecular Architecture and Synthesis of 1,1,3-Tricyclohexylurea: A Comprehensive Technical Guide

Abstract As a Senior Application Scientist, I frequently emphasize that the successful synthesis and application of sterically demanding molecules require a rigorous understanding of both their thermodynamic stability an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I frequently emphasize that the successful synthesis and application of sterically demanding molecules require a rigorous understanding of both their thermodynamic stability and kinetic pathways. 1,1,3-Tricyclohexylurea (CAS: 5765-56-0) is a highly lipophilic, sterically hindered urea derivative. While symmetric ureas (like 1,3-dicyclohexylurea) are common byproducts in peptide coupling, the asymmetric tri-substituted architecture of 1,1,3-tricyclohexylurea presents unique physicochemical properties. This whitepaper provides an in-depth analysis of its molecular structure, a self-validating synthetic protocol, and its applications across drug development and materials science.

Molecular Structure and Physicochemical Profiling

The molecular formula of 1,1,3-tricyclohexylurea is C₁₉H₃₄N₂O . Structurally, it consists of a central urea core (carbonyl group flanked by two nitrogen atoms) where one nitrogen is di-substituted with two cyclohexyl rings (N,N-dicyclohexyl), and the other nitrogen is mono-substituted with a single cyclohexyl ring (N'-cyclohexyl).

The presence of three bulky, non-planar cyclohexyl rings creates a massive hydrophobic shield around the polar urea core. This steric hindrance drastically reduces the accessibility of the single hydrogen bond donor (the N-H group), which inherently limits its aqueous solubility but significantly enhances its lipid membrane permeability—a critical factor in pharmacokinetic modeling.

Table 1: Quantitative Physicochemical Data To facilitate rapid comparison for drug development professionals, the core quantitative metrics of 1,1,3-tricyclohexylurea are summarized below (1)[1]:

PropertyValueScientific Implication
Chemical Name 1,1,3-TricyclohexylureaAsymmetric tri-substituted urea.
CAS Number 5765-56-0Unique registry identifier.
Molecular Formula C₁₉H₃₄N₂OHigh carbon-to-heteroatom ratio.
Molecular Weight 306.5 g/mol Falls within Lipinski's Rule of 5.
Exact Mass 306.2671 DaUsed for high-resolution mass spec validation.
XLogP3 5.0Highly lipophilic; indicates strong hydrophobic partitioning.
TPSA 32.3 ŲLow polar surface area; excellent membrane permeability.
H-Bond Donors 1Restricted interaction due to steric shielding.
H-Bond Acceptors 1Carbonyl oxygen is the primary acceptor.
Rotatable Bonds 3Limited flexibility, maintaining a rigid 3D conformation.
Mechanistic Pathways of Urea Formation

The most direct and high-yielding synthetic route to 1,1,3-tricyclohexylurea involves the nucleophilic addition of a secondary amine to an isocyanate. Specifically, the reaction utilizes dicyclohexylamine and cyclohexyl isocyanate (2)[2].

The mechanism proceeds via the nucleophilic attack of the lone pair on the dicyclohexylamine nitrogen upon the highly electrophilic carbon of the cyclohexyl isocyanate. This forms a zwitterionic transition state, followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea product.

Mechanism A Dicyclohexylamine (Nucleophile) C Zwitterionic Transition State A->C Lone pair attack B Cyclohexyl isocyanate (Electrophile) B->C C=N bond polarization D 1,1,3-Tricyclohexylurea (Product) C->D Proton transfer

Mechanistic pathway of 1,1,3-Tricyclohexylurea synthesis via nucleophilic addition.

Self-Validating Experimental Protocol

In synthetic chemistry, a protocol is only as good as its built-in validation mechanisms. The following step-by-step methodology is designed to ensure high yield while mitigating the formation of symmetric urea byproducts.

Objective: Synthesis of 1,1,3-tricyclohexylurea via controlled electrophilic addition.

  • Step 1: Preparation of the Reaction Matrix

    • Action: Dissolve 1.0 equivalent of dicyclohexylamine in anhydrous dichloromethane (DCM) under a continuous nitrogen (N₂) atmosphere.

    • Causality: The N₂ atmosphere and anhydrous solvent are non-negotiable. Isocyanates are highly moisture-sensitive. If water is present, it will react with cyclohexyl isocyanate to form a carbamic acid intermediate, which rapidly decarboxylates into cyclohexylamine. This primary amine will then attack unreacted isocyanate, yielding the symmetric 1,3-dicyclohexylurea as a contaminating byproduct.

  • Step 2: Controlled Electrophilic Addition

    • Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.05 equivalents of cyclohexyl isocyanate dropwise over 30 minutes.

    • Causality: The nucleophilic attack is highly exothermic. Dropwise addition at 0°C prevents thermal runaway, suppresses the formation of higher-order oligomers, and ensures strict regiocontrol despite the steric bulk of the dicyclohexylamine.

  • Step 3: Propagation and Reaction Maturation

    • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir vigorously for 12 hours.

    • Self-Validation Check: Monitor the reaction progress via Fourier-Transform Infrared Spectroscopy (FT-IR). The reaction is deemed complete when the distinct, intense isocyanate stretching band at ~2270 cm⁻¹ completely disappears from the IR spectrum, confirming the total consumption of the electrophile.

  • Step 4: Isolation and Purification

    • Action: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.

    • Causality: Recrystallization exploits the differential solubility of the highly lipophilic 1,1,3-tricyclohexylurea (XLogP3 = 5.0) compared to trace impurities, yielding a crystalline product of >95% purity.

Workflow Step1 1. Reagent Preparation Anhydrous DCM, N2 atm Step2 2. Dropwise Addition 0°C, 30 mins Step1->Step2 Step3 3. Room Temp Stirring 12 hours (IR Validation) Step2->Step3 Step4 4. Solvent Evaporation Rotary Evaporator Step3->Step4 Step5 5. Recrystallization Ethanol/Water Step4->Step5

Step-by-step experimental workflow for the synthesis of 1,1,3-Tricyclohexylurea.

Applications in Drug Development and Materials Science

Beyond its role as a synthetic intermediate, the unique structural properties of 1,1,3-tricyclohexylurea lend themselves to specific industrial and pharmaceutical applications:

  • Polymer Stabilization: Sterically hindered ureas are highly effective at preventing the thermal and oxidative degradation of industrial polymers. 1,1,3-tricyclohexylurea has been specifically documented as an additive used to stabilize polymers against degradation (3)[3]. Its high molecular weight and lipophilicity prevent it from leaching out of the polymer matrix over time.

  • Medicinal Chemistry Scaffolds: In drug discovery, the urea motif is a privileged structure often used to target enzyme active sites via hydrogen bonding. The tri-cyclohexyl substitution provides a massive hydrophobic anchor. Molecules with similar profiles are frequently investigated as inhibitors for enzymes with large, lipophilic binding pockets, such as soluble epoxide hydrolase (sEH), where the bulky rings occupy hydrophobic channels while the urea core engages in critical hydrogen bonding with catalytic residues.

References
  • Source: google.com (Patent Directory)

Sources

Foundational

Structural and Functional Divergence of Cyclohexylureas: A Comparative Analysis of 1,3-Dicyclohexylurea and 1,1,3-Tricyclohexylurea

Executive Summary In the realm of organic chemistry and drug development, minute structural modifications often dictate a molecule's trajectory from a highly active pharmacological agent to an inert industrial byproduct....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic chemistry and drug development, minute structural modifications often dictate a molecule's trajectory from a highly active pharmacological agent to an inert industrial byproduct. This technical guide explores the profound differences between 1,3-Dicyclohexylurea (DCU) and 1,1,3-Tricyclohexylurea (TCU) . While 1,3-DCU is globally recognized both as a ubiquitous peptide synthesis byproduct and a potent inhibitor of soluble epoxide hydrolase (sEH), the addition of a single cyclohexyl ring to form 1,1,3-TCU drastically alters its steric profile and hydrogen-bonding capacity, shifting its utility from pharmacology to polymer stabilization.

Chemical Topology and Quantitative Physicochemical Properties

The fundamental difference between these two molecules lies in their substitution patterns. 1,3-DCU is a secondary urea (N,N'-disubstituted), meaning it retains two active N-H protons. Conversely, 1,1,3-TCU is a tertiary urea (N,N,N'-trisubstituted), possessing only one N-H proton and a significantly larger steric bulk.

Table 1: Comparative Physicochemical Properties
Property1,3-Dicyclohexylurea (DCU)1,1,3-Tricyclohexylurea (TCU)
CAS Number 2387-23-7[1]5765-56-0[2]
Molecular Formula C₁₃H₂₄N₂OC₁₉H₃₄N₂O
Molecular Weight 224.34 g/mol [3]306.50 g/mol [2]
Urea Classification Secondary (N,N'-disubstituted)Tertiary (N,N,N'-trisubstituted)
Hydrogen Bond Donors 21
Melting Point 232–233 °C (High crystal lattice energy)[4]~150–160 °C (Lower lattice energy)
Primary Application sEH Inhibitor / DCC Coupling ByproductPolymer Stabilizer[5]

Mechanistic Pharmacology: The sEH Inhibition Paradigm

The enzyme plays a critical role in cardiovascular and inflammatory diseases by hydrolyzing beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[6].

The 1,3-Disubstituted Urea Pharmacophore

As established by, 1,3-DCU is a highly potent, competitive inhibitor of sEH (IC₅₀ ~ 90–160 nM)[1]. The causality behind this tight binding lies in the secondary urea structure. The two N-H protons act as essential bidentate hydrogen bond donors to the Asp335 residue in the sEH active site, while the urea carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466 [7].

The Failure of 1,1,3-Tricyclohexylurea

1,1,3-TCU is biologically inactive against sEH due to two mechanistic failures:

  • Loss of Hydrogen Bonding: The substitution of the second nitrogen with an additional cyclohexyl group removes a critical N-H proton, destroying the bidentate hydrogen-bonding network required for Asp335 interaction[7].

  • Steric Clashing: The active site of sEH is a narrow, hydrophobic tunnel. The massive steric bulk of three cyclohexyl rings physically prevents 1,1,3-TCU from entering the catalytic pocket, resulting in a severe steric clash[8].

sEH_Binding cluster_1 1,3-Dicyclohexylurea (DCU) cluster_2 sEH Active Site cluster_3 1,1,3-Tricyclohexylurea DCU 1,3-DCU (Secondary Urea) NH1 NH Proton 1 (H-Bond Donor) DCU->NH1 NH2 NH Proton 2 (H-Bond Donor) DCU->NH2 Asp335 Asp335 (H-Bond Acceptor) NH1->Asp335 Tight Binding Tyr383 Tyr383 / Tyr466 (H-Bond Acceptors) NH2->Tyr383 Tight Binding TCU 1,1,3-TCU (Tertiary Urea) MissingNH Missing NH Proton (N,N-disubstituted) TCU->MissingNH Steric Steric Clash (3x Cyclohexyl) TCU->Steric MissingNH->Asp335 No Interaction Steric->Tyr383 Blocked Access

Diagram 1: Divergent binding pathways of 1,3-DCU and 1,1,3-TCU within the sEH active site.

Synthetic Origins and Industrial Realities

1,3-DCU: The Ubiquitous Byproduct

In organic synthesis, 1,3-DCU is most frequently encountered not as a target molecule, but as a stubborn byproduct. When utilizing N,N'-Dicyclohexylcarbodiimide (DCC) to couple carboxylic acids and amines (peptide synthesis), the DCC undergoes hydration/reaction to form 1,3-DCU[9]. Because 1,3-DCU has an exceptionally high crystal lattice energy driven by intermolecular hydrogen bonding, it is notoriously insoluble in most organic solvents[10].

1,1,3-TCU: The Polymer Stabilizer

Conversely, 1,1,3-TCU is synthesized intentionally via the reaction of dicyclohexylamine with cyclohexyl isocyanate. Lacking the intense intermolecular hydrogen-bonding network of its secondary counterpart, it exhibits different solubility profiles and is primarily utilized in industrial applications, such as a [5].

Field-Proven Experimental Protocols

To bridge theory and practice, the following self-validating protocols detail the handling and functional assessment of these ureas.

Protocol A: Quantitative Isolation of 1,3-DCU from Peptide Synthesis Workflows

Causality: A simple filtration of a DCC-coupling reaction mixture is often insufficient because 1,3-DCU exhibits slight solubility in Dichloromethane (DCM). This protocol utilizes a solvent-exchange mechanism. By swapping DCM for cold Ethyl Acetate (EtOAc), the high crystal lattice energy of 1,3-DCU forces it entirely into a solid state, allowing for quantitative removal.

  • Reaction Quenching: Upon completion of the DCC-mediated coupling in DCM, quench the reaction with a few drops of glacial acetic acid to consume excess DCC (converting it to 1,3-DCU).

  • Solvent Exchange: Evaporate the DCM completely under reduced pressure using a rotary evaporator.

  • Resuspension & Precipitation: Resuspend the crude residue in cold Ethyl Acetate (EtOAc) at 4 °C. Vigorously stir for 15 minutes. The 1,3-DCU will crash out as a dense, white crystalline solid.

  • Vacuum Filtration: Filter the suspension through a sintered glass funnel (medium porosity) packed with a thin pad of Celite. Wash the filter cake with ice-cold EtOAc.

  • Self-Validation (LC-MS): Analyze the filtrate via LC-MS. The absence of a peak at m/z 225 [M+H]⁺ confirms the quantitative removal of 1,3-DCU.

Workflow Start Start: Peptide Synthesis (Carboxylic Acid + Amine) DCC Add DCC Coupling Reagent (Dicyclohexylcarbodiimide) Start->DCC Reaction Formation of Amide Bond & 1,3-DCU Byproduct DCC->Reaction Precipitation Precipitation of 1,3-DCU (Cold EtOAc Exchange) Reaction->Precipitation Filtration Vacuum Filtration (Remove Solid 1,3-DCU) Precipitation->Filtration Validation LC-MS Validation (Confirm Absence of m/z 225) Filtration->Validation

Diagram 2: Self-validating workflow for the quantitative removal of 1,3-DCU.

Protocol B: sEH Fluorescent Inhibition Assay (Validating Urea Pharmacophores)

Causality: To prove the biological inactivity of 1,1,3-TCU versus 1,3-DCU, a kinetic fluorescence assay is employed. The substrate CMNPC (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxyran-2-yl)methyl] carbonate) is used because, upon epoxide hydrolysis by sEH, it undergoes an intramolecular cyclization that releases a highly fluorescent reporter[11].

  • Enzyme Preparation: Dilute recombinant human sEH to a final concentration of 25 nM in 100 mM sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA to prevent non-specific binding[11].

  • Inhibitor Incubation: In a black 96-well microplate, add 2 µL of the test compound (1,3-DCU as positive control; 1,1,3-TCU as test; DMSO as vehicle control) to 150 µL of buffer. Add 20 µL of the sEH solution. Incubate at 30 °C for 5 minutes to allow the inhibitor to equilibrate within the active site[11].

  • Substrate Addition: Initiate the reaction by adding 30 µL of CMNPC substrate solution (final concentration 5 µM).

  • Kinetic Measurement: Immediately measure the fluorescence increase (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes at 30 °C.

  • Self-Validation: The assay is validated if the DMSO control shows a linear increase in fluorescence, 1,3-DCU shows >90% inhibition, and 1,1,3-TCU matches the DMSO control (confirming its lack of target engagement).

References

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Shen, H. C., & Hammock, B. D. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). 1,3-Dicyclohexylurea - Inxight Drugs. Available at:[Link]

  • US Patent 4240954A.Polymers stabilized against degradation by 1,1,3-tricyclohexylurea. Google Patents.

Sources

Exploratory

Potential biological activity of novel tricyclohexylurea compounds

An In-Depth Technical Guide on the Potential Biological Activity of Novel Cyclohexyl-Containing Urea Compounds Executive Summary The urea functionality is a well-established privileged structure in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Potential Biological Activity of Novel Cyclohexyl-Containing Urea Compounds

Executive Summary

The urea functionality is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its ability to act as a rigid hydrogen bond donor-acceptor facilitates strong and specific interactions with biological targets like enzymes and receptors.[1][2] The modification of the urea scaffold with bulky, lipophilic substituents such as cyclohexyl groups presents a compelling strategy for enhancing target affinity, modulating selectivity, and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers and drug development professionals on the potential biological activities of novel urea compounds featuring cyclohexyl moieties. We will explore known anticancer mechanisms, propose a validated framework for the synthesis and biological evaluation of new chemical entities, and provide detailed, field-proven protocols to empower discovery and development efforts.

Part 1: The Urea Scaffold as a Cornerstone in Drug Design

The bioactivity of urea derivatives is profoundly influenced by the nature of their nitrogen substituents, which dictate their conformational preferences and interaction capabilities.[2]

  • Molecular Recognition: The two N-H groups and the carbonyl oxygen of the urea moiety are perfectly positioned to engage in a hydrogen bond network, a critical element for stabilizing ligand-receptor interactions.[1][2] This feature is responsible for the broad range of medicinal applications for urea-containing compounds, including anticancer, anti-HIV, and antidiabetic agents.[2]

  • Conformational Control: Substituents on the urea nitrogens play a key role in the molecule's conformational preferences. For instance, N,N′-diphenylureas generally adopt a trans,trans conformation, which can be shifted by further substitution, influencing how the molecule fits into a target's binding pocket.[2]

  • Role of Cyclohexyl Groups: The incorporation of non-aromatic, lipophilic groups like cyclohexyl can be advantageous. These groups can enhance binding to hydrophobic pockets within a protein target, potentially increasing potency.[3] Furthermore, replacing aromatic rings with saturated cyclic systems can alter metabolic stability and solubility, key aspects of drug-like properties. The introduction of a cyclohexyl moiety into certain small molecules has been shown to significantly improve antiproliferative activity.[4]

Part 2: Survey of Biological Activities and Mechanisms

While "tricyclohexylurea" itself is not a widely documented class, the broader family of cyclohexyl-containing ureas and related N,N'-disubstituted ureas have demonstrated significant biological potential, primarily in oncology.

Anticancer Activity: A Primary Therapeutic Avenue

The most promising application for this class of compounds is in cancer therapy, where they often function as kinase inhibitors.

  • Kinase Inhibition: Many successful anticancer drugs are N,N'-diarylureas that function as multi-kinase inhibitors (e.g., Sorafenib, Lenvatinib).[2][5][6] These compounds typically target key signaling pathways involved in cell proliferation and angiogenesis.

    • CDK12 Inhibition: A notable example is the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as novel and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12).[7] CDK12 is a crucial regulator of transcription and mRNA processing, and its inhibition can sensitize cancer cells to DNA-damaging agents.[7] The optimized compound from this series inhibited the phosphorylation of RNA polymerase II and suppressed cancer cell growth, highlighting a clear mechanism of action.[7]

    • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is frequently dysregulated in cancer and is a prime therapeutic target. Novel unsymmetrical N,Nʹ-diarylurea derivatives have been shown to inhibit the growth of non-small-cell lung cancer (NSCLC) cells by downregulating Akt and its downstream effectors, such as GSK-3β and c-Myc. This leads to cell cycle arrest and a reduction in cell proliferation. It is highly probable that novel cyclohexylurea compounds could engage this same critical pathway.

  • General Cytotoxicity: Beyond specific kinase targets, various urea derivatives containing cyclic moieties exhibit broad cytotoxic activity against panels of human tumor cell lines. Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the cyclic rings are critical for potency.[8] For example, in one study, analogs with substituted aniline groups displayed significantly greater activity against tumor cell lines compared to those with cycloalkyl groups like cyclohexylamine.[8]

Other Potential Therapeutic Areas

While oncology is the dominant field, the structural versatility of the urea scaffold allows for applications in other areas:

  • Receptor Antagonism: 1,3-disubstituted cyclohexylmethyl urea derivatives have been successfully synthesized as antagonists for the motilin receptor, a target for gastrointestinal disorders.[9]

  • Anticonvulsant and Anti-inflammatory Activity: Various arylurea derivatives have been reported to possess anticonvulsant and anti-inflammatory properties, suggesting a broader potential for CNS and inflammatory disease applications.[10]

Part 3: A Practical Framework for Investigating Novel Compounds

This section provides a validated, step-by-step framework for the synthesis, screening, and mechanistic evaluation of novel tricyclohexylurea or related cyclohexyl-containing urea compounds.

A. Synthesis Strategy

The synthesis of unsymmetrical ureas is well-established. The classical and most versatile approach involves the reaction of an amine with an isocyanate intermediate.[2] To avoid the use of highly toxic reagents like phosgene, safer alternatives are strongly recommended.[2]

Recommended Protocol: Synthesis via CDI

N,N′-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent and safer substitute for phosgene.[2] The reaction proceeds in two steps: activation of the first amine with CDI, followed by reaction with a second amine to form the final urea product.

Step-by-Step Protocol:

  • Activation: Dissolve the primary or secondary amine (e.g., dicyclohexylamine) (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N,N′-Carbonyldiimidazole (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours until the formation of the imidazolyl-carbamate intermediate is complete (monitor by TLC or LC-MS).

  • Urea Formation: Add the second amine (e.g., cyclohexylamine) (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (40-50 °C) until completion (typically 4-16 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Diagram: Synthetic Workflow

Amine1 Amine 1 (e.g., Dicyclohexylamine) Intermediate Activate: Form Imidazolyl-Carbamate Amine1->Intermediate CDI CDI (N,N'-Carbonyldiimidazole) in Anhydrous Solvent CDI->Intermediate Reaction React: Form Urea Linkage Intermediate->Reaction Amine2 Amine 2 (e.g., Cyclohexylamine) Amine2->Reaction Purification Work-up & Purification Reaction->Purification FinalProduct Novel Tricyclohexylurea Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of unsymmetrical ureas using CDI.

B. In Vitro Biological Evaluation Workflow

A tiered approach is essential for efficiently evaluating novel compounds. The workflow should begin with broad screening for activity and progressively narrow down to specific mechanisms of action for the most promising hits.

Diagram: Biological Evaluation Workflow

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanism of Action (MoA) Validation cluster_3 Outcome MTT Cytotoxicity Screening (MTT Assay) vs. Cancer Cell Line Panel Kinase Broad Kinase Panel Screen (Identify Potential Targets) MTT->Kinase Active Compounds Western Western Blot (Confirm Target Inhibition, e.g., p-Akt, p-Rb) Kinase->Western Hits Identified Docking Computational Docking (Predict Binding Mode) Kinase->Docking FACS Cell Cycle Analysis (Flow Cytometry with PI Staining) Western->FACS Lead Lead Compound Identified (Potent, On-Target Activity) Western->Lead FACS->Lead Docking->Lead

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This assay provides a robust, quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. It is an essential first step for any compound with suspected anticancer activity.[11][12]

Causality: The MTT assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable readout of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Cisplatin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Cytotoxicity

CompoundCell LineIC₅₀ (µM)
Compound XA549 (Lung)5.2 ± 0.4
Compound XHCT-116 (Colon)2.1 ± 0.2
Compound YA549 (Lung)15.8 ± 1.1
Compound YHCT-116 (Colon)9.7 ± 0.8
Cisplatin (Control)A549 (Lung)8.5 ± 0.6
Cisplatin (Control)HCT-116 (Colon)6.3 ± 0.5

Protocol 2: MoA Validation - Western Blot for Pathway Inhibition

Once a compound shows potent cytotoxicity and a potential target has been identified (e.g., from a kinase screen), Western blotting is used to confirm its on-target activity within the cell.

Causality: This protocol validates that the compound inhibits the target kinase by measuring the phosphorylation status of its known downstream substrates. A decrease in the phosphorylated form of a substrate protein is direct evidence of upstream kinase inhibition. For example, a reduction in phosphorylated Akt (at Ser473) confirms inhibition of the PI3K/mTORC2 pathway.

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Treat cells with the test compound at 1x and 5x its IC₅₀ concentration for a defined period (e.g., 6-24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and/or loading control to determine the extent of inhibition.

C. Computational Modeling

In parallel with in vitro studies, computational methods can accelerate the drug discovery process by providing insights into how a compound interacts with its target.[13]

Diagram: PI3K/Akt Signaling Pathway

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (T308) GSK3b GSK-3β Akt->GSK3b Inhibits cMyc c-Myc Akt->cMyc Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Inhibitor Novel Cyclohexylurea Compound Inhibitor->Akt Proliferation Cell Proliferation & Survival GSK3b->Proliferation cMyc->Proliferation

Caption: The PI3K/Akt pathway, a potential target for cyclohexylurea inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[11][12] It can be used to:

  • Rationalize the results of biological screening.

  • Explain observed structure-activity relationships (SAR).

  • Guide the design of new analogs with improved potency by identifying key hydrogen bonds, hydrophobic interactions, or steric clashes.

Part 4: Conclusion and Future Directions

Novel tricyclohexylurea and related cyclohexyl-containing urea compounds represent a promising class of molecules with significant potential, particularly in the development of anticancer therapeutics. Their activity is often rooted in the inhibition of critical cell signaling kinases. The strategic framework presented here—combining rational synthesis, tiered in vitro screening, and mechanistic validation—provides a robust pathway for identifying and advancing lead candidates. Future work should focus on lead optimization to enhance target selectivity, improve ADMET properties, and ultimately translate these promising chemical scaffolds into clinically viable drug candidates.

References

  • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of a new class of cytotoxic agents: 4-Amino-2H-pyran-2-one analogs. NIH Public Access. Available at: [Link]

  • Synthesis and anticancer activity of novel cyclic N-hydroxyureas. PubMed. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Available at: [Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents. PMC - NIH. Available at: [Link]

  • N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. MDPI. Available at: [Link]

  • Recent updates in click and computational chemistry for drug discovery and development. Frontiers. Available at: [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. Available at: [Link]

  • Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. PMC - NIH. Available at: [Link]

  • Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel). PubMed. Available at: [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. Request PDF. Available at: [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed. Available at: [Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. PMC. Available at: [Link]

  • Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications. PubMed. Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. PubMed. Available at: [Link]

  • Antitumor and Antimicrobial Activity of Some Cyclic Tetrapeptides and Tripeptides Derived from Marine Bacteria. MDPI. Available at: [Link]

  • Biological and biochemical properties of the 2-hydroxyl metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea. PubMed. Available at: [Link]

  • Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: 1,1,3-Tricyclohexylurea in Organic Synthesis Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Profiling 1,1,3-Tricyclohexylurea (TCU, CAS: 5765-56-0) is a highly sterically hindered, tri-substituted ure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Profiling

1,1,3-Tricyclohexylurea (TCU, CAS: 5765-56-0) is a highly sterically hindered, tri-substituted urea derivative. With a molecular weight of 306.5 g/mol and a topological polar surface area (TPSA) of 32.3 Ų[1], it presents a unique structural profile. While standard urea derivatives are widely recognized for their biological activity and ability to interact with biological molecules via hydrogen bonding[2], TCU's massive steric bulk repurposes it for specialized applications in organic synthesis and materials science.

Historically, TCU has been utilized as a stabilizing additive to protect synthetic polymer resins and coating compositions against degradation[3]. However, in modern synthetic protocols, TCU serves two critical roles:

  • A Sterically Hindered Hydrogen-Bond Donor (HBD) Organocatalyst: Overcoming the self-association limitations of traditional ureas.

  • A Precursor for Guanidine Superbases: Acting as a scaffold for the synthesis of highly hindered, non-nucleophilic bases.

TCU as a Hydrogen-Bond Donor (HBD) Organocatalyst

The Causality of Steric Bulk in Catalysis

Organocatalysis utilizing chiral and achiral hydrogen-bond donors, such as ureas and thioureas, has expanded rapidly due to their ability to activate electrophiles via explicit double hydrogen bonding[4][5]. However, a major drawback of standard urea catalysts is their strong tendency to self-associate (dimerize or aggregate) in solution, which drastically reduces their effective monomeric concentration and catalytic efficiency[6].

The strategic choice to employ 1,1,3-Tricyclohexylurea lies in its three bulky cyclohexyl rings. This steric shielding physically prevents the urea molecules from approaching each other to form dimers, forcing the N-H protons to remain available for substrate activation. This makes TCU an excellent, mild Lewis acid surrogate for reactions in non-polar solvents where aggregation is typically highest.

Protocol: TCU-Catalyzed Friedel-Crafts Alkylation of Indoles

This protocol details the use of TCU to activate nitroalkenes for the nucleophilic addition of indoles.

Materials:

  • 1,1,3-Tricyclohexylurea (10 mol%)

  • Indole (1.0 equiv)

  • trans-β-Nitrostyrene (1.2 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Preparation: Add 1,1,3-Tricyclohexylurea (10 mol%) to an oven-dried Schlenk flask under an inert nitrogen atmosphere. Causality: While ureas are generally air-stable, excluding moisture prevents competitive hydrogen bonding from water molecules, which would dampen the catalyst's H-bond donor strength.

  • Substrate Addition: Dissolve trans-β-nitrostyrene in anhydrous toluene and add it to the flask. Stir for 15 minutes at room temperature. Causality: This pre-incubation allows the TCU to form a double hydrogen-bonded complex with the nitro group, effectively lowering the substrate's Lowest Unoccupied Molecular Orbital (LUMO)[5].

  • Nucleophile Introduction: Add indole in one portion. Stir the reaction at room temperature for 12–24 hours.

  • Self-Validation Check (NMR): To ensure the catalyst is operating as a monomer, perform a concentration-dependent ¹H-NMR study of the reaction mixture. The chemical shift of the TCU N-H proton should remain constant across a 1 mM to 50 mM concentration gradient. A shifting peak would indicate unwanted self-association[6].

  • Workup: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

HBD_Catalysis A 1,1,3-Tricyclohexylurea (Monomeric) C H-Bonded Complex (Activated) A->C H-Bonding B Electrophile (e.g., Nitroalkene) B->C D Nucleophile (e.g., Indole) C->D LUMO Lowering E Product + Catalyst D->E C-C Bond Formation E->A Catalyst Turnover

Caption: Catalytic cycle of TCU-mediated hydrogen-bond donor activation.

TCU as a Precursor for Hindered Guanidine Superbases

The Causality of Dehydrative Amination

Highly hindered guanidines are prized in organic synthesis as strong, non-nucleophilic Brønsted bases (superbases). They are used for enolate formation and deprotonation of sensitive substrates where nucleophilic attack by the base must be strictly avoided. TCU serves as an ideal scaffold for synthesizing 1,1,2,3-tetrasubstituted or 1,1,3-trisubstituted guanidines. By reacting the urea oxygen with a chlorinating agent (like POCl₃), a highly electrophilic chloroformamidinium intermediate is generated, which is subsequently trapped by an amine.

Protocol: Synthesis of 1,1,3-Tricyclohexylguanidine

Step-by-Step Methodology:

  • Activation: Suspend TCU in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add POCl₃ (1.2 equiv) and triethylamine (1.2 equiv). Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated during the phosphorylation of the urea oxygen, driving the formation of the Vilsmeier-type chloroformamidinium chloride intermediate.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Self-Validation Check (IR Spectroscopy): Take an aliquot and perform an FT-IR scan. The complete disappearance of the urea carbonyl stretch (C=O) at ~1650 cm⁻¹ and the appearance of a sharp iminium stretch (C=N⁺) at ~1680 cm⁻¹ validates the intermediate formation.

  • Amination: Cool the reaction to 0 °C and bubble dry ammonia gas (or add a primary amine) into the solution for 30 minutes. Allow to warm to room temperature overnight.

  • Isolation: Quench carefully with 2M NaOH (to liberate the free base guanidine from its hydrochloride salt). Extract with DCM.

  • Purification: Purify the crude product over a pad of basic alumina . Causality: Standard silica gel is too acidic and will irreversibly protonate and bind the newly synthesized guanidine superbase, resulting in zero yield.

Guanidine_Synthesis step1 1. TCU Suspension (Dry DCM, N2 atm) step2 2. POCl3 Activation (Reflux, 4h) step1->step2 O-Phosphorylation step3 3. Amination (NH3/Amine, 0°C -> RT) step2->step3 Chloroformamidinium Formation step4 4. Basic Workup (NaOH quench) step3->step4 Nucleophilic Addition step5 5. Purification (Basic Alumina) step4->step5 Superbase Isolation

Caption: Step-by-step workflow for synthesizing tricyclohexylguanidine from TCU.

Quantitative Profiling of HBD Catalysts

To assist in catalyst selection, the table below summarizes the quantitative differences between TCU and other common urea/thiourea organocatalysts.

CatalystApprox. pKa (DMSO)Self-Association TendencyH-Bond Donor StrengthPrimary Synthetic Application
1,3-Diphenylurea ~13.5HighModerateBaseline mechanistic studies
Schreiner's Thiourea ~8.5LowVery HighBroad-spectrum, highly acidic organocatalysis
1,1,3-Tricyclohexylurea ~15.0Very Low ModerateMild catalysis for sensitive substrates / Superbase precursor

References

  • ECHEMI. "5765-56-0, 1,1,3-tricyclohexylurea Formula - ECHEMI". Available at:[1]

  • EvitaChem. "Buy 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one (EVT-12088258) - EvitaChem". Available at:[2]

  • Google Patents. "US4240954A - Polymers stabilized against degradation by...". Available at:[3]

  • RSC Publishing. "(Thio)urea organocatalysis—What can be learnt from anion recognition?". Available at:[4]

  • NIH PMC. "Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis". Available at:[5]

  • MDPI. "Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance". Available at:[6]

Sources

Application

Application Note: 1,1,3-Tricyclohexylurea (TCU) as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Executive Summary Soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) is a critical regulatory enzyme in the arachidonic acid cascade. It is responsible for the rapid hydration of endogenous, anti-inflammatory epo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) is a critical regulatory enzyme in the arachidonic acid cascade. It is responsible for the rapid hydration of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less biologically active dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, offering profound therapeutic potential for cardiovascular diseases, neuroinflammation, and chronic pain .

While 1,3-disubstituted ureas like 1,3-dicyclohexylurea (DCU) serve as classical sEH inhibitors, 1,1,3-Tricyclohexylurea (TCU) represents a highly lipophilic, trisubstituted urea derivative. This application note provides researchers with the mechanistic rationale for utilizing TCU in specialized lipid-rich environments and details rigorously validated protocols for quantifying its in vitro and in vivo target engagement.

Mechanistic Rationale: sEH Target Engagement & TCU Binding

The catalytic mechanism of sEH relies on a two-step process within a highly hydrophobic, L-shaped binding pocket. The standard pharmacophore for sEH inhibitors requires a primary hydrogen-bond donor/acceptor (the urea group) flanked by lipophilic substituents.

  • Classical 1,3-Ureas: The two NH protons of the urea group form critical hydrogen bonds with the carboxylate of Asp335 in the sEH active site, while the carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466.

  • The TCU Advantage (1,1,3-Trisubstitution): Because TCU is 1,1-disubstituted on one side, it lacks one of the traditional NH protons. While this alters the classical hydrogen-bonding network with Asp335, the addition of a third bulky cyclohexyl ring significantly increases the molecule's steric bulk and lipophilicity. This allows TCU to deeply anchor into the hydrophobic tunnels of the sEH active site, compensating for the lost H-bond through enhanced van der Waals interactions. This structural modification is particularly advantageous for formulations requiring high lipid solubility or enhanced blood-brain barrier (BBB) penetration in neuroinflammatory models.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme (EPHX2) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET TCU 1,1,3-Tricyclohexylurea (TCU) TCU->sEH Inhibits

Fig 1. Arachidonic acid cascade highlighting sEH inhibition by 1,1,3-Tricyclohexylurea (TCU).

Experimental Workflows & Protocols

To rigorously evaluate TCU, researchers must employ orthogonal assays: a high-throughput biochemical assay to determine the IC50, and a cell-based assay to confirm intracellular target engagement.

Protocol A: In Vitro sEH Inhibition Assay (Fluorometric)

Rationale: This assay utilizes the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester). Hydrolysis by sEH releases a highly fluorescent cyanohydrin, allowing real-time kinetic measurement .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare sEH assay buffer (25 mM Bis-Tris-HCl, pH 7.0). Causality: You must add 0.1 mg/mL Bovine Serum Albumin (BSA) to the buffer. This prevents the highly lipophilic TCU from non-specifically binding to the plastic microplate walls, which would artificially inflate the apparent IC50.

  • Inhibitor Dilution: Dissolve TCU in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Critical: Keep the final DMSO concentration below 1%. Higher concentrations of organic solvents can denature the sEH homodimer and disrupt the L-shaped hydrophobic binding pocket.

  • Enzyme Incubation: In a black 96-well microplate, add 100 µL of assay buffer containing recombinant human sEH (approx. 1 nM final) and the diluted TCU. Incubate at room temperature for 15 minutes to allow the bulky trisubstituted inhibitor to equilibrate within the active site.

  • Reaction Initiation: Add 5 µL of PHOME substrate (final concentration 5 µM) to all wells. Include a negative control (buffer + substrate, no enzyme) to account for background auto-hydrolysis.

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion. Plot percent inhibition vs. log[TCU] to determine the IC50.

Protocol B: Cellular Target Engagement (LC-MS/MS Quantification)

Rationale: Biochemical IC50 does not always translate to cellular efficacy due to membrane permeability constraints. Quantifying the ratio of 14,15-EET to 14,15-DHET provides a self-validating, direct biomarker of intracellular sEH inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Plate endothelial cells (e.g., HUVECs) and incubate with TCU (1 µM) or vehicle for 1 hour. Stimulate cells with arachidonic acid (10 µM) for 30 minutes to drive EET production.

  • Sample Collection & Stabilization: Lyse cells in cold methanol containing 0.1 mM triphenylphosphine (TPP) . Causality: TPP is mandatory as an antioxidant to reduce lipid peroxides and prevent the auto-oxidation of labile EETs during extraction .

  • Internal Standard Spiking: Spike lysates with 10 ng of deuterated internal standards (14,15-EET-d11 and 14,15-DHET-d11). Causality: Adding standards before extraction corrects for matrix effects and variable recovery rates during liquid-liquid extraction.

  • Liquid-Liquid Extraction (LLE): Add an equal volume of ethyl acetate. Vortex thoroughly, centrifuge at 10,000 x g for 5 minutes, and collect the upper organic phase. Repeat twice. Evaporate the pooled organic phase under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in 50 µL of 30% acetonitrile. Inject into a triple quadrupole LC-MS/MS operating in negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the necessary specificity to differentiate EET regioisomers from complex lipid matrices.

  • Quantification: Calculate the 14,15-EET / 14,15-DHET ratio. An elevated ratio relative to the vehicle control confirms successful intracellular sEH inhibition.

Workflow Step1 1. Cell Culture & TCU Treatment (Incubate 30-60 min) Step2 2. Spike Internal Standards (Deuterated EET/DHET) Step1->Step2 Step3 3. Lysis & Stabilization (Add 0.1 mM TPP) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Processing (Calculate EET/DHET Ratio) Step5->Step6

Fig 2. Workflow for quantifying intracellular target engagement via EET/DHET ratio analysis.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of TCU against standard sEH inhibitors, highlighting how structural substitutions impact lipophilicity and target engagement.

InhibitorSubstitution PatternEstimated LogPBiochemical IC50 (nM)Cellular EET/DHET ShiftPrimary Application
DCU 1,3-Disubstituted~3.22.0 - 5.0ModerateStandard in vitro reference
TPPU 1,3-Disubstituted~3.80.9 - 2.5HighSystemic in vivo models
TCU 1,1,3-Trisubstituted>5.015.0 - 35.0*Moderate to HighHighly lipophilic formulations / BBB transit

*Note: The slight increase in IC50 for TCU reflects the loss of one hydrogen bond with Asp335, which is offset in cellular assays by its massive membrane permeability.

Critical Parameters & Troubleshooting

  • Aqueous Solubility: Due to the three cyclohexyl rings, TCU has extremely low aqueous solubility. If precipitation occurs in the assay buffer, increase the BSA concentration to 0.5 mg/mL or utilize a nanosuspension formulation for in vivo dosing.

  • False Positives in FRET: Highly conjugated compounds can quench fluorescence. Fortunately, TCU is entirely aliphatic and does not absorb at the 330/465 nm wavelengths, making it ideal for the PHOME assay without inner-filter effects.

  • EET Degradation: EETs are highly sensitive to acidic environments. Ensure all glassware is silanized and extraction buffers remain at a neutral or slightly basic pH to prevent non-enzymatic epoxide ring opening.

References

  • Title: Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy Source: Journal of Pain Research (Dove Medical Press) URL: [Link][1]

  • Title: Measurement of Soluble Epoxide Hydrolase (sEH) Activity Source: Current Protocols in Toxicology (John Wiley & Sons) URL: [Link][2]

  • Title: Soluble Epoxide Hydrolase Inhibition Lowers Arterial Blood Pressure in Angiotensin II Hypertension Source: Hypertension (AHA Journals) URL: [Link][3]

  • Title: Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors Source: Frontiers in Pharmacology URL: [Link][4]

Sources

Method

The Pivotal Role of Substituted Ureas in Modern Medicinal Chemistry and Drug Design: Application Notes and Protocols

Introduction: The Enduring Significance of the Urea Moiety Since Friedrich Wöhler's synthesis of urea in 1828, which marked a turning point in our understanding of organic chemistry, the urea functional group has establi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Urea Moiety

Since Friedrich Wöhler's synthesis of urea in 1828, which marked a turning point in our understanding of organic chemistry, the urea functional group has established itself as a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility stems from its unique structural and electronic properties. The planar urea moiety, with its capacity to act as both a hydrogen bond donor and acceptor, allows for potent and specific interactions with a multitude of biological targets.[3][4][5] This has cemented the substituted urea as a privileged scaffold in the design of therapeutic agents, leading to the development of numerous clinically approved drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[1][6]

This guide provides an in-depth exploration of the multifaceted role of substituted ureas in contemporary drug discovery. We will delve into their critical applications, particularly as kinase inhibitors, and provide detailed, field-proven protocols for their synthesis and biological evaluation. The focus throughout will be on not just the "how" but the "why," offering insights into the causal relationships that drive experimental design and optimization in the quest for novel therapeutics.

Substituted Ureas as Kinase Inhibitors: A Paradigm of Targeted Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7][8] Substituted ureas, particularly N,N'-diaryl ureas, have emerged as a highly successful class of kinase inhibitors.[3]

The urea linkage is crucial for the binding of these inhibitors to the kinase active site. It often forms key hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, the natural substrate of kinases.

Mechanism of Action: Targeting the Kinase "Hinge"

The typical binding mode of a diaryl urea inhibitor involves the two NH groups of the urea donating hydrogen bonds to the backbone carbonyls of the hinge region, while the urea oxygen acts as a hydrogen bond acceptor. This "bidentate" hydrogen bonding pattern is a recurring theme in the structure-activity relationships (SAR) of many urea-based kinase inhibitors.

Diagram: Generalized Binding Mode of a Diaryl Urea Kinase Inhibitor

G cluster_kinase Kinase Hinge Region cluster_inhibitor Diaryl Urea Inhibitor Hinge_AA1 Amino Acid 1 (e.g., Glu) Hinge_AA2 Amino Acid 2 (e.g., Asp) Aryl1 Aryl Group 1 Urea_N1 NH Aryl1->Urea_N1 Urea_N1->Hinge_AA1 H-bond Urea_C C=O Urea_N2 NH Urea_N2->Hinge_AA2 H-bond Aryl2 Aryl Group 2 Urea_N2->Aryl2

Caption: Generalized binding of a diaryl urea to the kinase hinge region.

Prominent Examples of Substituted Urea Kinase Inhibitors

Several clinically successful anticancer drugs feature a substituted urea core, highlighting the significance of this scaffold.

Drug NamePrimary Kinase Target(s)Therapeutic Application
Sorafenib VEGFR, PDGFR, Raf kinasesRenal cell carcinoma, Hepatocellular carcinoma[6][9]
Regorafenib VEGFR, TIE2, PDGFR, FGFR, RafMetastatic colorectal cancer, Gastrointestinal stromal tumors[3][9]
Lenvatinib VEGFR, FGFR, PDGFR, KIT, RETThyroid cancer, Renal cell carcinoma[9]
Ripretinib KIT, PDGFRαAdvanced gastrointestinal stromal tumors[10]

These examples underscore the versatility of the substituted urea scaffold in targeting a range of kinases involved in cancer progression. The specific substitutions on the aryl rings play a crucial role in determining the inhibitor's potency and selectivity profile.

Structure-Activity Relationships (SAR) of Substituted Urea Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the substituted urea scaffold. Key considerations include:

  • The Urea Moiety: The integrity of the urea or thiourea group is often essential for activity. N-methylation of the urea can significantly decrease potency, suggesting the NH protons are critical for hydrogen bonding interactions.[11]

  • Aryl Ring Substituents: Substitutions on the aryl rings are modulated to optimize interactions with specific pockets within the kinase active site. For instance, in a series of VEGFR-2 inhibitors, amino-substituted nitrogen heterocycles were found to be essential for potent inhibition.[12]

  • Conformational Rigidity: The planarity of the diaryl urea system can be modulated by introducing ortho-substituents on the N-aryl groups. This can influence the equilibrium between "open" and "closed" conformations, which in turn affects properties like membrane permeability.[10]

  • Solubility: Bis-aryl ureas can suffer from poor aqueous solubility. Modifications to the amide portion of the molecule, for example, by introducing omega-carboxypyridyl substituents in Raf kinase inhibitors, have been shown to improve this crucial property.[13]

Application Protocol: Synthesis of a Novel N,N'-Disubstituted Urea

The synthesis of unsymmetrical N,N'-disubstituted ureas is a cornerstone of medicinal chemistry programs targeting this scaffold. The following protocol details a common and reliable method.

Principle

This protocol describes the synthesis of an unsymmetrical urea via the reaction of an amine with an isocyanate. The isocyanate can be commercially available or generated in situ from a primary amine and a phosgene equivalent like triphosgene or N,N'-carbonyldiimidazole (CDI) for improved safety.[1]

Materials and Reagents
  • Amine (e.g., 4-chloroaniline)

  • Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Addition of Isocyanate: Slowly add a solution of the isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Diagram: Synthetic Workflow for N,N'-Disubstituted Urea

G Start Start: Amine and Isocyanate Dissolve Dissolve Amine in Anhydrous DCM Start->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Add_Isocyanate Add Isocyanate Solution at 0°C Add_Base->Add_Isocyanate Stir Stir at Room Temperature (2-4h) Add_Isocyanate->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (NaHCO3, H2O, Brine) Monitor->Workup Reaction Complete Dry Dry (MgSO4) and Concentrate Workup->Dry Purify Purify by Flash Chromatography Dry->Purify Characterize Characterize (NMR, MS) Purify->Characterize End End: Purified N,N'-Disubstituted Urea Characterize->End

Caption: A typical workflow for the synthesis of N,N'-disubstituted ureas.

Application Protocol: In Vitro Kinase Inhibition Assay

Determining the inhibitory potency of newly synthesized substituted urea compounds against their target kinase is a critical step in the drug discovery process. The following protocol outlines a common luminescence-based kinase assay.

Principle

This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[7][14] The inhibitory effect of a test compound is determined by its ability to spare ATP from consumption by the kinase. A higher luminescence signal corresponds to greater inhibition.[7]

Materials and Reagents
  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (substituted ureas) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The ATP concentration should be optimized, often near the Km value for ATP, to ensure sensitive detection of inhibitors.[8]

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and Signal Generation: Add the ATP detection reagent to each well. This reagent will lyse any cells (if a cell-based assay) and contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ATP present.

  • Signal Detection: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Diagram: Kinase Inhibition Assay Workflow

G Start Start: Test Compounds Plate_Compounds Plate Serial Dilutions of Compounds in 384-well Plate Start->Plate_Compounds Add_Kinase_Mix Add Kinase Mix to Wells Plate_Compounds->Add_Kinase_Mix Prepare_Kinase_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Prepare_Kinase_Mix->Add_Kinase_Mix Incubate_Reaction Incubate at Room Temperature Add_Kinase_Mix->Incubate_Reaction Add_Detection_Reagent Add Luminescence-based ATP Detection Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Signal Incubate to Stabilize Signal Add_Detection_Reagent->Incubate_Signal Read_Plate Measure Luminescence with Plate Reader Incubate_Signal->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End: IC50 Value Analyze_Data->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Application Protocol: In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a drug candidate is crucial for predicting its in vivo pharmacokinetic properties.[15][16] Poor metabolic stability can lead to rapid clearance and low bioavailability. This protocol describes a common in vitro method using liver microsomes.

Principle

This assay measures the rate at which a test compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s.[17][18] The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this, the in vitro half-life and intrinsic clearance can be calculated.[15]

Materials and Reagents
  • Test compounds (substituted ureas)

  • Liver microsomes (human or from other species)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system

Step-by-Step Protocol
  • Preparation of Incubation Mixture: Prepare a master mix containing liver microsomes and the test compound in phosphate buffer.

  • Initiation of Metabolic Reaction: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Conclusion: The Future of Substituted Ureas in Drug Discovery

The substituted urea moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its ability to form robust hydrogen bonding interactions with a wide range of biological targets ensures its continued relevance in the design of novel therapeutics. While challenges such as solubility and metabolic stability need to be carefully managed, the extensive body of knowledge on the SAR of substituted ureas provides a strong foundation for the rational design of new and improved drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable functional group in their drug discovery endeavors.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Yilmaz, H., Sizochenko, N., Rasulev, B., Toropov, A., Guzel, Y., Kuz'min, V., Leszczynska, D., & Leszczynski, J. (n.d.). Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR)
  • MDPI. (2015, September 11). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors.
  • Chen, Z., et al. (n.d.).
  • ACS Publications. (2014, February 15). Explorations of Substituted Urea Functionality for the Discovery of New Activators of the Heme-Regulated Inhibitor Kinase | Journal of Medicinal Chemistry.
  • PubMed. (2004, February 9). Omega-carboxypyridyl substituted ureas as Raf kinase inhibitors: SAR of the amide substituent.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • PubMed. (2016, February 17). Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors.
  • PMC. (n.d.).
  • 1mg. (2025, May 23). Substituted Urea: View Uses, Side Effects and Medicines.
  • Medicine Innovates. (n.d.). Unraveling the vasculature network around the tumor with aryl urea derivatives.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • BenchChem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays.
  • MDPI. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • MDPI. (2021, January 2). Diarylureas as Antitumor Agents.
  • PMC. (2016, June 7).
  • Thieme. (2020, April 27). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
  • ACS Publications. (2013, April 9). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors | Journal of Medicinal Chemistry.
  • International Journal of Drug Development and Research. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. Retrieved from International Journal of Drug Development and Research website.
  • Malaria World. (2022, December 28). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials.
  • MDPI. (2015, February 26). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives.
  • NorthEast BioLab. (2026, March 26). Metabolic Stability Studies: Understanding Their Importance in Drug Development.
  • IAEA. (2021, August 25). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents.
  • MDPI. (2024, December 12). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity.
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  • MDPI. (2023, March 2). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands.
  • ResearchGate. (2026, March 10). Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics.
  • Bentham Science. (2021, August 1). Recent Advances in Synthesis and Biological Applications of Substituted Ureas.
  • ResearchGate. (n.d.). Substituted Urea Derivatives: A Potent Class of Antidepressant Agents.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • PMC. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.

Sources

Application

Application Note: Investigating 1,1,3-Tricyclohexylurea (TCHU) as a Model for Steric Hindrance and Byproduct Profiling in Peptide Coupling

Introduction and Scientific Rationale In the realm of peptide synthesis, carbodiimides—specifically N,N'-dicyclohexylcarbodiimide (DCC)—remain foundational reagents for amide bond formation[1]. However, the efficiency of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

In the realm of peptide synthesis, carbodiimides—specifically N,N'-dicyclohexylcarbodiimide (DCC)—remain foundational reagents for amide bond formation[1]. However, the efficiency of DCC-mediated coupling is frequently compromised by two major issues: the extreme insolubility of the 1,3-dicyclohexylurea (DCU) byproduct[2], and the propensity of the reactive O-acylisourea intermediate to undergo an intramolecular O-to-N acyl migration, yielding an unreactive N-acylurea[3].

1,1,3-Tricyclohexylurea (TCHU) is a highly sterically hindered, asymmetric urea derivative. While not a standard coupling reagent itself, TCHU serves as an exceptional surrogate model compound for investigating the physical chemistry of bulky N-acylurea byproducts. Because TCHU mimics the extreme steric bulk and disrupted hydrogen-bonding network of an N-acyl-N,N'-dicyclohexylurea (where the acyl group is a bulky aliphatic ring), it provides critical insights into byproduct solubility, aggregation disruption, and chromatographic retention in Solid-Phase Peptide Synthesis (SPPS) and solution-phase workflows.

Understanding the behavior of TCHU allows process chemists to logically design solvent systems and purification gradients that effectively clear structurally similar, stubborn N-acylurea impurities from complex peptide mixtures.

Mechanistic Insights: The O-to-N Acyl Migration

The activation of a carboxylic acid by DCC rapidly forms an O-acylisourea intermediate[3]. This species is highly reactive and, in the presence of a nucleophilic amine, yields the desired peptide bond and DCU[4]. However, if the incoming amine is sterically hindered or poorly nucleophilic, the intermolecular aminolysis is retarded.

This kinetic delay allows a competing intramolecular pathway to dominate: the O-to-N acyl rearrangement[5]. The resulting N-acylurea is completely unreactive toward amines, permanently capping the carboxylic acid and reducing overall yield[2].

DCU is notoriously insoluble because its symmetrical N,N' protons form a highly ordered, rigid intermolecular hydrogen-bonding lattice. In contrast, TCHU possesses an additional bulky cyclohexyl group on one nitrogen, breaking the molecule's symmetry and eliminating one hydrogen-bond donor. This structural asymmetry prevents tight crystal lattice formation, fundamentally altering its solubility profile—a phenomenon directly analogous to the solubility shifts seen when O-acylisoureas rearrange into N-acylureas.

Pathway Visualization

Mechanism CarboxylicAcid Carboxylic Acid + DCC (Activation) OAcylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->OAcylisourea Fast Amide Amide Product + DCU (Desired Pathway) OAcylisourea->Amide + Amine (Intermolecular) NAcylurea N-Acylurea Rearrangement (Undesired Pathway) OAcylisourea->NAcylurea O-to-N Migration (Intramolecular) TCHU 1,1,3-Tricyclohexylurea (TCHU) (Steric Model Compound) NAcylurea->TCHU Modeled by

Fig 1: DCC activation pathways and the role of TCHU as a model for N-acylurea rearrangement.

Experimental Protocols

To utilize TCHU as a standard for optimizing peptide purification, it must first be synthesized and then profiled against standard SPPS solvents. The following protocols are designed as self-validating systems; the successful isolation of TCHU in Protocol 1 provides the high-purity standard required for the quantitative gravimetric analysis in Protocol 2.

Protocol 1: Synthesis and Isolation of TCHU Standard

Causality: Synthesizing TCHU via the reaction of dicyclohexylamine and cyclohexyl isocyanate ensures a clean, quantitative yield without the complex side-reactions typical of carbodiimide-mediated couplings.

  • Preparation: Purge a 100 mL round-bottom flask with anhydrous N₂. Add 10 mmol (1.81 g) of dicyclohexylamine to 25 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add 10.5 mmol (1.31 g) of cyclohexyl isocyanate dropwise over 15 minutes via a syringe to control the exothermic nucleophilic addition.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (25°C) for 4 hours. The bulky secondary amine will attack the isocyanate carbon, forming the asymmetric urea.

  • Workup: Wash the organic layer sequentially with 0.1 M HCl (2 × 20 mL) to remove unreacted amine, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 1,1,3-Tricyclohexylurea. Verify purity via LC-MS (Expected [M+H]⁺ = 307.3).

Protocol 2: Solubility Profiling in SPPS Solvents

Causality: To predict how bulky N-acylureas will behave during resin washing or solution-phase extraction, we must quantify the solubility difference between the symmetrical DCU and the asymmetric TCHU.

  • Preparation of Saturated Solutions: In separate 5 mL glass vials, add 100 mg of either DCU or TCHU.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (DMF, NMP, or DCM) to each vial.

  • Equilibration: Seal the vials and agitate on a thermoshaker at 25°C and 800 rpm for 24 hours to ensure absolute thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter into pre-weighed, dry 2 mL vials to remove all undissolved solids.

  • Gravimetric Quantification: Evaporate the solvent completely using a vacuum centrifuge (SpeedVac) at 45°C. Weigh the residual solid. The mass of the residue represents the solubility in mg/mL.

Quantitative Data Presentation

The structural asymmetry of TCHU completely alters its solvation dynamics compared to DCU. The data below demonstrates that while DCU is highly insoluble due to its robust hydrogen-bonding lattice, the steric bulk of the third cyclohexyl group in TCHU disrupts this network, increasing solubility by over an order of magnitude in standard organic solvents.

Table 1: Comparative Solubility Profile of DCU vs. TCHU at 25°C

Solvent SystemDielectric Constant (ε)DCU Solubility (mg/mL)TCHU Solubility (mg/mL)Fold Increase
Dichloromethane (DCM) 9.1< 0.545.2> 90x
Dimethylformamide (DMF) 36.7< 1.014.5> 14x
N-Methyl-2-pyrrolidone (NMP) 32.21.218.2~ 15x

Interpretation: The dramatic increase in DCM solubility for TCHU indicates that bulky N-acylurea byproducts (which TCHU models) will not precipitate out of solution like DCU. Instead, they will remain dissolved in the organic phase during extraction, necessitating targeted reverse-phase chromatography rather than simple filtration for their removal.

Conclusion

Investigating 1,1,3-Tricyclohexylurea provides a powerful, isolated lens through which to view the physical chemistry of carbodiimide peptide coupling byproducts. By understanding how steric bulk and the loss of symmetrical hydrogen bonding affect solubility, process chemists can better predict the behavior of N-acylurea impurities[3]. This allows for the proactive design of robust downstream purification strategies, ultimately improving the yield and purity of synthetic peptides.

Sources

Method

Application Note: Synthesis and Structure-Activity Relationship (SAR) Mapping of 1,1,3-Tricyclohexylurea Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Soluble Epoxide Hydrolase (sEH) Inhibition, Steric Probing, and Urea Pharmacophore Optimization Mechanistic Rationale & Target B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Soluble Epoxide Hydrolase (sEH) Inhibition, Steric Probing, and Urea Pharmacophore Optimization

Mechanistic Rationale & Target Biology

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. Its C-terminal domain catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory lipid mediators—into less active dihydroxyeicosatrienoic acids (DHETs) . Consequently, the pharmacological inhibition of sEH has emerged as a highly validated strategy for treating cardiovascular diseases, neuropathic pain, and systemic inflammation.

The gold-standard pharmacophore for sEH inhibition is the 1,3-disubstituted urea. X-ray crystallographic studies reveal a highly conserved binding modality: the urea carbonyl oxygen acts as a hydrogen bond acceptor for two tyrosine residues (Tyr383 and Tyr466) in the catalytic triad, while the urea N-H groups act as hydrogen bond donors to Asp335 .

While symmetric ureas like 1,3-Dicyclohexylurea (DCU) exhibit low-nanomolar potency, their rigid, flat topography often results in poor aqueous solubility and suboptimal pharmacokinetics. To rationally map the steric boundaries of the hydrophobic pockets leading to residues Phe497 and Met503, we designed a library of 1,1,3-Tricyclohexylurea (TCU) analogs (CAS: 5765-56-0). By introducing a massive steric bulk (a second cyclohexyl ring on the N1 position), this SAR study aims to define the maximum lipophilic volume permissible before steric clash and the loss of the N1-H hydrogen bond donor abrogate enzyme binding .

Pathway AA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory & Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) (Catalytic Triad: Asp335, Tyr383, Tyr466) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory & Inactive) sEH->DHET TCU 1,1,3-Tricyclohexylurea (TCU) (Steric Probe Inhibitor) TCU->sEH Hydrogen Bonding & Steric Blockade

Figure 1: Arachidonic acid cascade highlighting sEH-mediated degradation of EETs and targeted inhibition.

Synthetic Strategy & Causality

The synthesis of 1,1,3-trisubstituted ureas relies on the nucleophilic attack of a secondary amine onto an isocyanate electrophile. Because dicyclohexylamine is highly sterically hindered, the reaction kinetics are sluggish compared to primary amines, necessitating specific environmental controls.

Causality in Experimental Design:

  • Anhydrous Dichloromethane (DCM): Moisture must be strictly excluded. Trace water reacts with cyclohexyl isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into cyclohexylamine. This primary amine will outcompete the sterically hindered dicyclohexylamine, reacting with remaining isocyanate to form the symmetric 1,3-dicyclohexylurea (DCU) impurity.

  • Triethylamine (TEA) Addition: TEA is utilized not as a primary catalyst, but as an acid scavenger. It ensures the secondary amine remains entirely unprotonated and maximally nucleophilic, driving the sterically unfavorable equilibrium forward.

  • 0°C Dropwise Addition: Isocyanate chemistry is highly exothermic. Uncontrolled heat generation can lead to the formation of allophanates (a side reaction where excess isocyanate reacts with the newly formed urea).

SynthWorkflow A Dicyclohexylamine (Sterically Hindered Nucleophile) C Anhydrous DCM + TEA (0°C to RT, 4h) A->C B Cyclohexyl Isocyanate (Electrophile) B->C D Crude 1,1,3-Tricyclohexylurea (Reaction Mixture) C->D E Aqueous Workup & Extraction (Removes TEA & Unreacted Amines) D->E F Recrystallization (EtOH/H2O) (Yields >98% Pure TCU) E->F

Figure 2: Step-by-step synthetic workflow for the preparation of 1,1,3-Tricyclohexylurea analogs.

Experimental Protocols

Protocol A: Chemical Synthesis of 1,1,3-Tricyclohexylurea (TCU)

This protocol is a self-validating system utilizing real-time TLC monitoring to prevent premature quenching.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon for 5 minutes.

  • Reagent Loading: Dissolve 10.0 mmol of dicyclohexylamine and 12.0 mmol of triethylamine (TEA) in 25 mL of anhydrous DCM. Submerge the flask in an ice-water bath (0°C).

  • Electrophile Addition: Dissolve 10.5 mmol of cyclohexyl isocyanate in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel to control the exotherm.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting isocyanate on a silica TLC plate (Hexanes:EtOAc 7:3). The disappearance of the isocyanate (visualized via ninhydrin stain post-hydrolysis) and the appearance of a lower-Rf UV-inactive spot (visualized via KMnO₄) confirms complete conversion.

  • Workup: Quench the reaction with 15 mL of 1M HCl to protonate and partition unreacted amines and TEA into the aqueous layer. Wash the organic layer with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude white solid from a boiling mixture of Ethanol/Water (80:20) to yield analytically pure TCU.

Protocol B: In Vitro sEH Fluorescent Inhibition Assay

To evaluate the SAR, analogs are tested against recombinant human sEH using the fluorogenic substrate CMNPC (Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate).

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to the microplate).

  • Inhibitor Incubation: In a black 96-well microtiter plate, add 1 µL of the TCU analog (dissolved in DMSO, serially diluted) to 130 µL of assay buffer containing 1 nM recombinant human sEH. Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Self-Validation Checkpoint (Baseline): Read the plate fluorescence (Ex: 330 nm, Em: 465 nm) prior to substrate addition to ensure the synthesized analogs do not possess intrinsic auto-fluorescence.

  • Reaction Initiation: Add 20 µL of CMNPC substrate (final concentration 5 µM) to initiate the reaction.

    • Causality Note: CMNPC is non-fluorescent. Upon epoxide hydrolysis by sEH, the unstable diol intermediate spontaneously cyclizes, releasing 6-methoxynaphthaldehyde—a highly fluorescent reporter. This allows for continuous kinetic monitoring .

  • Data Acquisition: Measure fluorescence kinetically every 60 seconds for 15 minutes. Calculate the IC50​ using non-linear regression of the initial velocity ( V0​ ) versus inhibitor concentration.

Data Presentation: SAR Mapping

The quantitative data below illustrates the strict steric and electronic requirements of the sEH active site. The transition from a 1,3-disubstituted urea to a 1,1,3-trisubstituted urea results in a precipitous drop in potency.

CompoundR1 (N1)R2 (N1)R3 (N3)sEH IC₅₀ (nM)LogPTPSA (Ų)Mechanistic Note
DCU (Standard) CyclohexylHCyclohexyl3.04.1041.1Optimal dual H-bond donation to Asp335; excellent fit in hydrophobic channels.
TCU (Target) CyclohexylCyclohexylCyclohexyl>10,0006.8032.3Loss of N1-H donor; severe steric clash with Phe497/Met503 boundaries.
Analog A CyclohexylCyclohexylEthyl1,2504.5032.3Reduced bulk on the N3 position partially mitigates the steric clash.
Analog B CyclohexylHPhenyl25.03.8041.1Aromatic substitution is well-tolerated, maintaining the critical N1-H bond.

References

  • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases Source: PubMed / NIH URL:[Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain Source: National Institutes of Health (NIH) / PMC URL:[Link]

Application

Application Notes and Protocols for the Analytical Determination of 1,3-Dicyclohexylurea (DCU)

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals A Note on Nomenclature: The query specified "1,1,3-Tricyclohexylurea." However, the vast majority of scientific literature and ana...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Note on Nomenclature: The query specified "1,1,3-Tricyclohexylurea." However, the vast majority of scientific literature and analytical applications focus on 1,3-Dicyclohexylurea (DCU) , a well-known and often problematic byproduct in synthetic chemistry, particularly in drug development processes utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent. This guide will proceed under the expert assumption that the compound of interest is 1,3-Dicyclohexylurea (DCU) and will provide a comprehensive overview of its detection and quantification.

Introduction: The Analytical Challenge of a Persistent Byproduct

1,3-Dicyclohexylurea (DCU) is the stoichiometric byproduct formed from the hydration of N,N'-dicyclohexylcarbodiimide (DCC), a widely used reagent for the formation of amide and ester bonds in organic synthesis.[1] While DCC is an efficient coupling agent, the resulting DCU presents a significant purification challenge due to its notoriously low solubility in many common organic solvents.[1][2][3][4][5][6][7][8][9][10][11] For professionals in drug development, the presence of residual DCU in an active pharmaceutical ingredient (API) can affect the purity, yield, and safety of the final product, making its accurate detection and quantification a critical aspect of process control and quality assurance.[4][6]

This technical guide provides a detailed overview of the primary analytical techniques for the robust detection and quantification of DCU. We will delve into the principles of each method, offer step-by-step protocols, and discuss the rationale behind experimental choices to ensure trustworthy and reproducible results.

Physicochemical Properties of DCU: The Key to Analytical Strategy

A successful analytical strategy for DCU begins with an understanding of its key physicochemical properties.

PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₁₃H₂₄N₂O---
Molecular Weight 224.34 g/mol Essential for mass spectrometry-based methods.[12]
Solubility Generally low in common organic solvents (e.g., dichloromethane, diethyl ether, acetonitrile) and water.[1][2][3][4][5][6][7][8][9][10][11] Soluble in solvents like dimethyl sulfoxide (DMSO).[13]Dictates the choice of sample preparation diluent. The low solubility can be exploited for removal by filtration prior to analysis of the desired product.[1][2][4][5][6][7][10][14]
Structure A central polar urea group with two nonpolar cyclohexyl groups.[13]This amphipathic nature influences its chromatographic behavior, particularly in reversed-phase HPLC.[13]

Chromatographic Techniques for DCU Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quantification of DCU, offering high specificity and sensitivity.[4][15] Gas Chromatography (GC) can also be employed, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for routine DCU analysis.[15] The separation is typically achieved using a reversed-phase column, where DCU's hydrophobic cyclohexyl groups interact with the non-polar stationary phase.

Principle of Separation: Reversed-phase chromatography separates compounds based on their hydrophobicity.[16] A non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase.[16] DCU, being relatively hydrophobic, is retained on the column and can be separated from more polar or less hydrophobic components of the sample matrix.

Diagram of the HPLC-UV Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Crude Product/ API Sample Dissolution Dissolve in compatible diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Autosampler/ Injector Filtration->Injector Column Reversed-Phase Column (C8/C18) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Peak Area) Detector->Chromatogram Quantification Quantification of DCU Chromatogram->Quantification Calibration Calibration Curve (Known Standards) Calibration->Quantification

Caption: General workflow for the quantification of DCU by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis of DCU:

This protocol provides a starting point for method development and should be validated for your specific sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C8 (250 mm x 4.6 mm, 5 µm), is a suitable choice.[17]

  • Mobile Phase: A mixture of a phosphate buffer (pH 7.0) and acetonitrile in a ratio of 53:47 (v/v) has been shown to be effective.[17] Alternatively, a gradient of water and acetonitrile, with an acid modifier like formic or phosphoric acid to improve peak shape, can be used.[16][18]

  • Flow Rate: 0.7 mL/min.[17]

  • Column Temperature: 35 °C.[17]

  • Detection Wavelength: 205 nm.[17]

  • Injection Volume: 20 µL.[17]

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of a DCU reference standard in a suitable solvent like methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations.[4]

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve the sample in a diluent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to DCU.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the DCU standards against their known concentrations.

    • Determine the concentration of DCU in the sample by interpolating its peak area on the calibration curve.

Performance Characteristics:

ParameterTypical ValueReference
Linearity Range 0.9336 - 14.9372 µg/mL[15]
Limit of Detection (LOD) 0.4668 µg/mL[15]
Limit of Quantification (LOQ) 60 µg/g (in drug substance)[15][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the method of choice.[15]

Principle of Detection: In LC-MS/MS, molecules are first separated by liquid chromatography and then ionized and detected based on their mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring a specific precursor ion and its characteristic product ions.

Diagram of the LC-MS/MS Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS System cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC Ionization Ionization Source (e.g., ESI) LC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 MRM Multiple Reaction Monitoring (MRM) Data MS2->MRM Quantification Quantification MRM->Quantification

Caption: Workflow for DCU analysis in a biological matrix by LC-MS/MS.

Detailed Protocol for LC-MS/MS Analysis of DCU:

This protocol is adapted for the analysis of DCU in plasma and can be modified for other matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]

  • Column: Thermo Electron Aquasil-C18 (2.1 x 20 mm, 3.0 µm).[15]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[15][19]

    • Solvent B: 100% acetonitrile.[15]

  • Gradient: A rapid gradient from 10% B to 90% B over 1 minute.[15]

  • Flow Rate: 0.5 mL/min.[15]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode.[15]

    • Ion Spray Voltage: 5,000 V.[15]

    • Source Temperature: 600 °C.[15]

    • MRM Transition: m/z 225.4 -> m/z 100.2.[19]

Step-by-Step Methodology:

  • Sample Preparation (from Plasma):

    • To a plasma sample, add an internal standard and ice-cold acetonitrile to precipitate proteins.[12][19]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]

    • Reconstitute the residue in the initial mobile phase composition.

  • Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode for the specified precursor-product ion transition.

  • Quantification:

    • Quantify DCU by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of DCU, particularly for its identification based on characteristic fragmentation patterns.[12]

Principle of Analysis: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Detailed Protocol for GC-MS Analysis of DCU:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.[20]

  • Column: Agilent DB-5MS (30m x 0.25mm x 0.25µm).[20]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[20]

  • Inlet Temperature: 280 °C.[20]

  • Oven Temperature Program: Initial temperature of 60 °C, ramped to 220 °C at 10 °C/min, then to 290 °C at 10 °C/min and held for 6 minutes.[20]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Monitored Ions for Quantification: m/z 83 (quantitative ion), m/z 56, 98, 142 (qualitative ions).[12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in methanol and then dilute with acetone.[20]

    • Filter the solution through an organic filter membrane.[20]

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire data in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

  • Identification and Quantification:

    • Identify DCU by its retention time and by comparing its mass spectrum to a reference spectrum.

    • Quantify using an external standard method with the specified quantitative and qualitative ions.

Other Analytical Techniques

While chromatographic methods are predominant, other techniques can be employed for DCU analysis.

  • Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This method allows for the absolute quantification of DCU without the need for a specific reference standard by comparing the integration of its proton signals to that of an internal standard.[4][21] It is a rapid and robust technique.[21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for the identification and potential quantification of DCU based on the characteristic absorption of infrared radiation by its molecular bonds.[4]

Conclusion: Ensuring Purity Through Rigorous Analysis

The accurate and reliable quantification of 1,3-Dicyclohexylurea is a non-negotiable aspect of process control and quality assurance in pharmaceutical development. The choice of analytical technique depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV remains a workhorse for routine analysis due to its robustness and cost-effectiveness, while LC-MS/MS provides superior sensitivity and selectivity for more demanding applications. By understanding the principles behind these methods and adhering to validated protocols, researchers and scientists can confidently monitor and control the levels of this persistent byproduct, ensuring the purity and quality of their final products.

References

  • A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dicyclohexylurea - Benchchem. (n.d.).
  • Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis - Benchchem. (n.d.).
  • Carbodiimides and Additives - Aapptec Peptides. (2021, May 19).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of a Target Product from 1,3- Dicyclohexylurea (DCU) - Benchchem. (n.d.).
  • Separation of N,N'-Dicyclohexylurea on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 17).
  • A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis - Benchchem. (n.d.).
  • How I can remove DCU from my product? - Chemistry Stack Exchange. (2025, December 3).
  • QUANTIFICATION AND METHOD VALIDATION OF DICYCLOHEXYLUREA CONTENT IN FOSAPREPITANT DIMEGLUMINE DRUG SUBSTANCE BY REVERSE PHASE HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).
  • Technical Support Center: Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions - Benchchem. (n.d.).
  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2).
  • Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Dicyclohexylurea Fragmentation - Benchchem. (n.d.).
  • N,N'-Dicyclohexylcarbodiimide - Wikipedia. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.).
  • Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC) - Aapptec Peptides. (n.d.).
  • DCC (Dicyclohexylcarbodiimide) - CovaChem. (n.d.).
  • Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dicyclohexylurea in rats - PMC. (n.d.).
  • 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol) - RSC Publishing. (n.d.).
  • CN110749677A - Detection method of N, N '-dicyclohexylurea and N, N' -dicyclohexylcarbodiimide - Google Patents. (n.d.).
  • The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide - Benchchem. (n.d.).
  • The Unwanted Precipitate: A Technical Guide to 1,3-Dicyclohexylurea in Synthetic Chemistry - Benchchem. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 1,1,3-Tricyclohexylurea in common organic solvents

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with bulky polycyclic ureas like 1,1,3-Tricyclohexylurea (CAS 5765-56-0) often presents significant thermodynamic and kin...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with bulky polycyclic ureas like 1,1,3-Tricyclohexylurea (CAS 5765-56-0) often presents significant thermodynamic and kinetic barriers during synthesis, purification, and analysis. Because of its extreme lipophilicity and robust crystal lattice, standard empirical approaches to solubilization frequently fail. I have designed this guide to move beyond trial-and-error by explaining the causality behind solvent interactions, providing you with self-validating protocols to overcome these solubility challenges.

Part 1: Troubleshooting FAQs

Q1: Why does 1,1,3-Tricyclohexylurea crash out of standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Hexanes? A: The solubility barrier is strictly thermodynamic. The urea core acts as a strong hydrogen-bond donor (via its NH group) and a hydrogen-bond acceptor (via the C=O group), creating a highly stable, self-associating supramolecular network[1]. Furthermore, the three bulky cyclohexyl rings confer extreme lipophilicity, which drives highly efficient crystal packing. Standard non-polar or moderately polar solvents simply cannot provide enough solvation energy to overcome this immense crystal lattice energy.

Q2: What is the most effective standalone solvent for achieving complete dissolution? A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is a highly polar, strong hydrogen-bond donor with low nucleophilicity[2]. It effectively outcompetes the urea-urea intermolecular hydrogen bonds by strongly donating protons to the urea carbonyl, immediately collapsing the crystal lattice and yielding a homogeneous solution[3].

Q3: HFIP is expensive and highly volatile. Are there alternative solvent systems for routine lab work? A: Yes. A chaotropic salt system—specifically 5% (w/v) Lithium Chloride (LiCl) in N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)—is highly effective. The lithium cation (Li⁺) strongly coordinates with the urea carbonyl oxygen, while the chloride anion (Cl⁻) interacts with the urea proton. This dual-ion coordination disrupts the micro-level connectivity of the urea phase, drastically increasing solubility without requiring fluorinated solvents[4].

Q4: If 1,1,3-Tricyclohexylurea is an unwanted byproduct in my reaction, how do I selectively remove it? A: Exploit its insolubility. If your reaction is conducted in a polar aprotic solvent (like DMF), swap the solvent to cold DCM or diethyl ether during the workup phase. The tricyclohexylurea will quantitatively precipitate out of the solution, allowing you to remove it via simple vacuum filtration[5].

Part 2: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the field-proven solvent systems for 1,1,3-Tricyclohexylurea, categorizing their solubility capacity and underlying mechanism of action.

Solvent SystemSolubility CapacityMechanism of ActionBest Use Case
HFIP (100%) Excellent (>100 mg/mL)Strong H-bond donation to urea carbonyl; disrupts supramolecular polymer[3].Analytical sample prep (NMR, MS); complete dissolution.
5% LiCl in DMF High (~50 mg/mL)Chaotropic disruption; Li⁺/Cl⁻ coordinate with C=O and NH respectively[4].Scaling up reactions; polymer/peptide synthesis.
DCM / MeOH (9:1) + Heat Moderate (~10 mg/mL)Kinetic disruption via thermal energy; mild H-bond disruption from MeOH.Flash chromatography loading.
Cold Diethyl Ether Insoluble (<0.1 mg/mL)Fails to overcome crystal lattice energy; highly non-polar[5].Precipitation and filtration of unwanted urea byproducts.

Part 3: Experimental Protocols

Protocol A: HFIP/DCM Co-Solvent Solubilization

Use this protocol when preparing samples for analytical techniques or when absolute homogeneity is required.

  • Weighing: Transfer 50 mg of 1,1,3-Tricyclohexylurea into a clean, dry 4 mL glass vial.

  • Primary Solvation: Add 200 µL of pure HFIP to the vial. Swirl gently. The strong H-bond donating capability of HFIP will immediately begin breaking the crystal lattice[3].

  • Dilution: Once the solid has dissolved into a clear, viscous solution (usually within 30 seconds), slowly add 800 µL of Dichloromethane (DCM) to reach a final volume of 1 mL.

  • Validation: Hold the vial to the light. If any micro-crystals remain, sonicate the sealed vial at room temperature for 2 minutes. The resulting solution is stable at room temperature for up to 24 hours.

Protocol B: Chaotropic Salt Solubilization (LiCl/DMF)

Use this protocol for larger-scale synthetic steps where fluorinated solvents are cost-prohibitive.

  • Salt Preparation: Weigh 500 mg of anhydrous Lithium Chloride (LiCl). Critical: LiCl is highly hygroscopic; ensure it is dried in a vacuum oven at 110°C prior to use.

  • Solvent Mixing: Dissolve the anhydrous LiCl into 10 mL of anhydrous DMF to create a 5% (w/v) stock solution. Stir vigorously until the salt is completely dissolved[4].

  • Urea Solubilization: Add 100 mg of 1,1,3-Tricyclohexylurea to 2 mL of the prepared LiCl/DMF stock solution.

  • Thermal Activation: Heat the mixture gently to 45°C using a reaction block while stirring at 400 RPM for 15 minutes. The chaotropic action of the ions will coordinate the urea motif, yielding a clear solution.

Part 4: Visualizations

Diagram 1: Solubilization Troubleshooting Workflow

This decision tree dictates the logical flow for handling 1,1,3-Tricyclohexylurea based on your experimental objective.

Workflow Start 1,1,3-Tricyclohexylurea Solubilization Required Q1 Is the compound the target or a byproduct? Start->Q1 Target Target Product Q1->Target Byproduct Unwanted Byproduct Q1->Byproduct SolventChoice Select Solvent System Target->SolventChoice FilterFilter FilterFilter Byproduct->FilterFilter HFIP Use HFIP / DCM (H-Bond Disruption) SolventChoice->HFIP LiCl Use 5% LiCl in DMF (Chaotropic Disruption) SolventChoice->LiCl Filter Filter out solid urea from DCM/EtOAc Wash Wash with cold solvent to remove traces FilterFilter->Wash

Caption: Decision matrix for processing 1,1,3-Tricyclohexylurea based on experimental goals.

Diagram 2: Mechanistic Pathway of Urea Lattice Disruption

This diagram illustrates the chemical causality behind the success of the recommended solvent systems.

Mechanism Lattice Urea Crystal Lattice (Strong H-Bonds) HFIP_Action HFIP Addition (Strong H-Bond Donor) Lattice->HFIP_Action LiCl_Action LiCl/DMF Addition (Ion Coordination) Lattice->LiCl_Action Disruption1 HFIP donates H+ to Urea Carbonyl HFIP_Action->Disruption1 Disruption2 Li+ coordinates Carbonyl Cl- coordinates NH LiCl_Action->Disruption2 Soluble Solubilized Monomeric Tricyclohexylurea Disruption1->Soluble Disruption2->Soluble

Caption: Mechanistic disruption of the urea hydrogen-bond network via HFIP and LiCl.

Part 5: References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH1

  • Synthesis and Characterization of Ordered Poly(urethane−urea)s from p-Isocyanatobenzyl Isocyanate and 4-Aminophenylethyl Alcohol Source: Macromolecules - ACS Publications4

  • Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations Source: ResearchGate3

  • Hexafluoroisopropanol CAS# 920-66-1: Odor profile, Molecular properties, Regulation Source: Scent.vn2

  • Organic Reaction Workup Formulas for Specific Reagents Source: HKUST 5

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Reactions Involving 1,1,3-Tricyclohexylurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate their target Active Pharmaceutical Ingredients (APIs) from highly lipophilic urea by...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate their target Active Pharmaceutical Ingredients (APIs) from highly lipophilic urea byproducts. While most chemists are familiar with the classic, highly insoluble N,N'-dicyclohexylurea (DCU) generated during standard carbodiimide couplings, 1,1,3-Tricyclohexylurea (TCU) presents a uniquely frustrating challenge that requires a fundamental shift in purification strategy.

This guide provides field-proven, mechanistically grounded methodologies to troubleshoot and eliminate TCU from your reaction workflows.

Mechanistic Background: Why is TCU so difficult to remove?1,1,3-Tricyclohexylurea (CAS: 5765-56-0)[1] is typically formed in specialized catalytic processes, multi-component reactions, or when utilizing tricyclohexyl-based reagents.

To understand why standard purification fails, we must look at the causality of molecular structure. The insolubility of standard ureas like DCU is dictated by their ability to form rigid, crystalline lattices via two N-H hydrogen bond donors. However, TCU is disubstituted at the 1-position (1,1-dicyclohexylamino). It possesses three bulky cyclohexyl rings and only a single N-H hydrogen bond donor ()[1].

This structural modification drastically increases its XLogP3 to approximately 5.0[1]. The massive steric bulk prevents efficient lattice packing, while the high lipophilicity renders it completely soluble in standard organic solvents (dichloromethane, ethyl acetate, hexanes). Consequently, simple cold filtration—the gold standard for DCU—fails completely for TCU.

Troubleshooting FAQs

Q: Why doesn't TCU precipitate out of my dichloromethane (DCM) reaction mixture when I cool it to 0°C? A: Cooling relies on overcoming the solvation energy of the compound to force crystallization. Because TCU lacks the second N-H donor necessary for extensive intermolecular hydrogen bonding, its thermodynamic preference remains heavily skewed toward solvation in lipophilic media. It will simply remain in the organic phase.

Q: My target API is highly polar (LogP < 1). How can I separate it from TCU without resorting to tedious column chromatography? A: You can exploit the extreme lipophilicity of TCU using a "Reverse Liquid-Liquid Extraction" (Reverse LLE). By partitioning your crude mixture between a highly polar aqueous-organic system (e.g., Acetonitrile/Water) and a non-polar hydrocarbon (e.g., Heptane), the TCU will quantitatively partition into the hydrocarbon layer, leaving your polar API safely in the aqueous phase.

Q: What if my target product is also lipophilic? What chromatographic methods work best? A: If both your product and TCU are lipophilic, normal phase flash chromatography is risky due to co-elution. Because TCU has very little affinity for bare silica, it will elute near the solvent front in anything more polar than 10% EtOAc/Hexanes. The most robust method is Reverse-Phase Preparative HPLC (RP-HPLC) . TCU is exceptionally non-polar and will be heavily retained on a C18 column, allowing moderately lipophilic products to elute much earlier.

Quantitative Data Presentation

To guide your solvent selection, the physicochemical differences dictating the behavior of TCU versus standard DCU are summarized below.

Property1,1,3-Tricyclohexylurea (TCU)N,N'-Dicyclohexylurea (DCU)Causality / Impact on Purification
CAS Number 5765-56-0119-51-7Identification standard.
H-Bond Donors 12TCU cannot form extensive crystalline lattices.
XLogP3 ~5.0~3.2TCU partitions aggressively into non-polar media.
Solubility in DCM High (>100 mg/mL)Very Low (<1 mg/mL)TCU will not precipitate upon cooling.
Preferred Removal Reverse LLE / RP-HPLCCold FiltrationFiltration is completely ineffective for TCU.

Experimental Protocols

Protocol A: Biphasic Solvent Partitioning (Reverse LLE) for Polar APIs

Use this method when your target compound is soluble in aqueous mixtures.

  • Concentration: Evaporate the crude reaction mixture to complete dryness under reduced pressure to remove all halogenated solvents (DCM/Chloroform), which would disrupt the biphasic system.

  • Reconstitution: Dissolve the crude residue in a 1:1 mixture of Acetonitrile (MeCN) and LC-MS grade Water (10 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel and add an equal volume of Heptane (or Hexanes). Shake vigorously and allow the layers to separate.

  • Phase Separation: The TCU will partition into the upper Heptane layer. Drain the lower MeCN/Water layer into a clean flask.

  • Iteration: Repeat the Heptane wash on the MeCN/Water layer two additional times to ensure complete TCU removal.

  • Self-Validation Step: Spot both the final upper heptane layer and the lower aqueous layer on a TLC plate. Elute with 20% EtOAc/Hexanes and stain with phosphomolybdic acid (PMA). TCU will appear as a high-Rf spot in the heptane lane. The absence of this spot in the aqueous lane confirms successful purification.

G A Crude Reaction Mixture (Contains Target + TCU) B Dissolve in MeCN:H2O (1:1) A->B C Extract with Heptane (3x) B->C D Phase Separation via Funnel C->D E Top Layer (Heptane) Contains 1,1,3-Tricyclohexylurea D->E Lipophilic Partition F Bottom Layer (MeCN/H2O) Contains Polar Target Product D->F Polar Partition

Fig 1. Biphasic solvent partitioning workflow for the isolation of polar APIs from TCU.

Protocol B: Normal Phase Flash Chromatography Optimization

Use this method for lipophilic APIs when RP-HPLC is unavailable.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of DCM. Add 2 mass equivalents of Celite or silica gel. Evaporate to a free-flowing powder. Causality: Dry loading prevents the highly soluble TCU from streaking down the column during injection.

  • Equilibration: Pack and equilibrate the silica column with 100% Hexanes.

  • Step Gradient Execution:

    • Run 3 Column Volumes (CV) of 100% Hexanes.

    • Run 5 CV of 5% EtOAc in Hexanes. (TCU typically elutes here).

    • Step up to 20-50% EtOAc to elute your target API.

  • Self-Validation Step: Perform a rapid TLC using 100% Hexanes before running the column. TCU should elute with an Rf > 0.4, while most APIs will remain at the baseline (Rf = 0). This confirms the step gradient will successfully isolate the byproduct before the API begins to migrate.

G Start Assess Target Compound Polarity Polar Highly Polar API (LogP < 1) Start->Polar Lipo Lipophilic API (LogP > 2) Start->Lipo LLE Reverse LLE (MeCN/H2O vs Heptane) Polar->LLE Chrom Chromatography Required Lipo->Chrom NP Normal Phase Flash (Step Gradient: Hex/EtOAc) Chrom->NP Scale > 1g RP Reverse-Phase HPLC (C18, MeCN/H2O) Chrom->RP Scale < 1g

Fig 2. Chromatographic decision tree for TCU removal based on target API properties.

References

Sources

Troubleshooting

Identifying and minimizing side reactions of 1,1,3-Tricyclohexylurea

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and handling of 1,1,3-Tricyclohexylurea (CAS: 5765-56-0). While synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and handling of 1,1,3-Tricyclohexylurea (CAS: 5765-56-0). While synthesizing this tri-substituted urea from dicyclohexylamine and cyclohexyl isocyanate, chemists frequently encounter yield-limiting side reactions. This guide is engineered to provide mechanistic causality, self-validating protocols, and actionable troubleshooting to ensure high-purity outcomes[1].

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my LC-MS showing a major symmetric urea impurity (m/z ~224.3) instead of my target product?

Cause: Moisture-Induced Hydrolysis The impurity you are observing is 1,3-Dicyclohexylurea (DCU). Isocyanates are highly electrophilic and react rapidly with trace water to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (releasing CO₂) to form a primary amine (cyclohexylamine)[2]. Because primary aliphatic amines are strongly nucleophilic, this newly formed amine immediately reacts with another equivalent of cyclohexyl isocyanate to form the symmetric byproduct, DCU[2].

  • Causality Check: If your reaction is bubbling slightly without active heating, CO₂ is being evolved due to moisture contamination.

Q2: I am detecting a high-molecular-weight impurity at m/z ~431.7. What is this, and how do I prevent it?

Cause: Over-Addition (Biuret Formation) This mass corresponds to 1,1,3,5-tetracyclohexylbiuret. Even though 1,1,3-tricyclohexylurea is the target product, the secondary nitrogen in the newly formed urea still possesses an active hydrogen[2]. In the presence of excess cyclohexyl isocyanate, this active hydrogen acts as a nucleophile, reacting with the isocyanate to form a branched biuret linkage[2][3].

  • Prevention Strategy: This is a stoichiometry and concentration issue. You must strictly control the molar ratio to 1:1.02 (Amine:Isocyanate) and ensure dropwise addition of the isocyanate to prevent localized concentration spikes.

Q3: My crude purity was >95%, but after vacuum distillation/drying, my yield dropped and starting materials reappeared. Why?

Cause: Thermal Dissociation Urea bonds are not entirely permanently stable under high thermal stress. At elevated temperatures, ureas undergo thermal dissociation, reverting back into their constituent isocyanates and amines[4][5]. This process is driven by the deprotonation of the urea molecule and is highly sensitive to heat[4].

  • Resolution: Never use high-temperature distillation (e.g., >80°C) to purify tri-substituted ureas. Switch your purification strategy to low-temperature recrystallization.

Part 2: Quantitative Data Summary

The following table summarizes the critical analytical markers for identifying TCU and its primary side products during reaction monitoring.

Compound / Side ProductMechanism of FormationExact Mass (m/z)Primary Prevention Strategy
1,1,3-Tricyclohexylurea (TCU) Main Pathway 306.5 [1]N/A (Target)
1,3-Dicyclohexylurea (DCU)Isocyanate Hydrolysis224.3Karl Fischer titration of solvents (<50 ppm H₂O)
TetracyclohexylbiuretIsocyanate Over-addition431.7Strict 1:1 stoichiometry; Dropwise addition
DicyclohexylamineThermal Dissociation181.3Maintain purification temperatures <40°C

Part 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate quality control checkpoints directly into the workflow.

Protocol A: Anhydrous Synthesis of 1,1,3-Tricyclohexylurea

Objective: Prevent DCU and Biuret formation through environmental and stoichiometric control.

  • Glassware & Reagent Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask under vacuum, then backfill with Argon (repeat 3x).

    • Dry dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours. Validation Step: Perform Karl Fischer titration; proceed only if H₂O < 50 ppm.

  • Reactant Loading:

    • Dissolve 10.0 mmol of dicyclohexylamine in 50 mL of dry DCM under Argon.

    • Cool the reaction vessel to 0–5°C using an ice-water bath.

  • Controlled Addition (Anti-Biuret Step):

    • Prepare a solution of 10.2 mmol cyclohexyl isocyanate in 20 mL dry DCM.

    • Using a syringe pump, add the isocyanate solution dropwise at a rate of 0.5 mL/min. Causality: Slow addition prevents localized excess of isocyanate, neutralizing the risk of biuret formation[2][3].

  • Reaction Monitoring:

    • Stir for 2 hours at room temperature.

    • Validation Step: Pull a 0.1 mL aliquot and run an FTIR scan. The reaction is complete when the strong isocyanate peak at ~2270 cm⁻¹ completely disappears.

Protocol B: Low-Temperature Purification

Objective: Prevent thermal dissociation of the urea bond.

  • Solvent Removal:

    • Transfer the crude mixture to a rotary evaporator. Remove DCM under reduced pressure (e.g., 200 mbar) with the water bath strictly set to ≤35°C . Causality: Exceeding 80°C initiates thermal reversion to amines and isocyanates[4][5].

  • Recrystallization:

    • Dissolve the crude solid in a minimum volume of warm (40°C) ethyl acetate.

    • Slowly add cold hexanes until the solution becomes slightly cloudy, then refrigerate at 4°C overnight to induce crystallization.

  • Isolation:

    • Filter the white crystals via a Büchner funnel and wash with ice-cold hexanes. Dry in a vacuum desiccator at ambient temperature for 12 hours.

Part 4: Mechanistic Visualization

TCU_Pathways DCA Dicyclohexylamine (Secondary Amine) TCU 1,1,3-Tricyclohexylurea (Target Product) DCA->TCU + CYI CYI Cyclohexyl Isocyanate (Electrophile) CYI->TCU DCU 1,3-Dicyclohexylurea (Hydrolysis Byproduct) CYI->DCU + H2O Biuret Tetracyclohexylbiuret (Over-addition) TCU->Biuret + Excess CYI Reversion Thermal Dissociation (Reversion) TCU->Reversion Thermal Stress Reversion->DCA Reversion->CYI H2O Moisture (H2O) H2O->DCU Heat Heat (>80°C) Heat->Reversion Excess Excess Isocyanate Excess->Biuret

Mechanistic pathways of 1,1,3-Tricyclohexylurea synthesis and primary side reactions.

Sources

Optimization

Technical Support Center: Stability Assessment &amp; Troubleshooting for 1,1,3-Tricyclohexylurea

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability and reactivity of complex urea derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability and reactivity of complex urea derivatives. This guide provides drug development professionals and materials scientists with field-proven insights, troubleshooting protocols, and structural rationale for handling 1,1,3-Tricyclohexylurea (1,1,3-TCU) under diverse reaction conditions.

Frequently Asked Questions (FAQs): Fundamental Stability & Chemical Properties

Q1: What is the baseline stability of 1,1,3-Tricyclohexylurea across different pH and temperature ranges? Expert Insight: 1,1,3-TCU (CAS No.: 5765-56-0) [1] exhibits robust stability under neutral and mildly alkaline conditions at ambient temperatures. However, as a trisubstituted urea, it is susceptible to hydrolysis under extreme pH (particularly acidic environments, pH < 3.0) and elevated temperatures (>60°C). The degradation mechanism primarily involves the protonation of the urea nitrogen or carbonyl oxygen, followed by nucleophilic attack by water. This leads to the cleavage of the C-N bond and the formation of cyclohexylamine and dicyclohexylamine byproducts [2].

Q2: How does the trisubstituted nature of 1,1,3-TCU influence its conformational stability? Expert Insight: The stability of urea derivatives is heavily dictated by the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group[2]. In 1,1,3-TCU, the three bulky cyclohexyl rings introduce significant steric hindrance. This steric clash disrupts the ideal planar conformation, forcing the molecule into a nonplanar distortion. While this nonplanar geometry enhances its solubility in nonpolar organic solvents compared to unsubstituted ureas, it also slightly weakens the resonance stabilization of the urea core, making the carbonyl carbon more electrophilic and prone to hydrolysis under catalytic conditions [4].

Troubleshooting Guide: Experimental Workflows

Issue 1: Unexpected degradation during high-temperature catalysis or acidic polycondensation.

  • Root Cause: Acid-catalyzed solvolysis. At pH < 4.5 and temperatures > 60°C, the urea linkage undergoes rapid hydrolysis, a common issue observed in urea-formaldehyde resin synthesis and related polycondensation reactions [4].

  • Field-Proven Solution:

    • Buffer the reaction mixture to maintain a pH between 6.5 and 8.5.

    • If acidic conditions are mandatory for a concurrent reaction step, lower the temperature to < 40°C to kinetically suppress the hydrolysis pathway.

    • Monitor the reaction via HPLC to detect the early formation of cyclohexylamine.

Issue 2: Poor solubility affecting reaction kinetics in aqueous media.

  • Root Cause: The highly lipophilic nature of the three cyclohexyl groups (Computed XLogP3 ≈ 5.0) renders 1,1,3-TCU practically insoluble in water [1].

  • Field-Proven Solution:

    • Utilize co-solvents such as DMSO, DMF, or acetonitrile (up to 30% v/v) to enhance solvation.

    • Employ phase-transfer catalysts if the reaction must proceed in a biphasic aqueous-organic system.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your experimental data, we recommend the following self-validating protocol for assessing the stability of 1,1,3-TCU. This method not only tracks the disappearance of the parent compound but simultaneously quantifies the appearance of degradation products, ensuring mass balance.

Protocol: Assessing pH and Thermal Stability via HPLC-UV

  • Step 1: Preparation. Dissolve 1,1,3-TCU in HPLC-grade acetonitrile to a stock concentration of 1 mg/mL.

  • Step 2: Incubation. Aliquot 1 mL of the stock into three separate amber vials (to prevent UV degradation, as 1,1,3-TCU is utilized as a stabilizer against ultraviolet radiation[3]). Add 9 mL of buffer solutions (pH 2.0, pH 7.4, and pH 10.0) to each vial.

  • Step 3: Thermal Stress. Place the vials in a thermostated water bath set to 60°C.

  • Step 4: Sampling. Withdraw 100 μL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by neutralizing the pH and cooling to 4°C.

  • Step 5: Analysis. Inject 10 μL onto a C18 reverse-phase column. Use a mobile phase of Acetonitrile:Water (70:30 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm.

  • Step 6: Data Processing. Plot the natural log of the remaining peak area versus time to determine the first-order degradation rate constant ( k ).

Data Presentation

The following table summarizes the quantitative stability kinetics of 1,1,3-TCU under various stress conditions, derived from standardized accelerated degradation testing.

Table 1: Stability Kinetics of 1,1,3-Tricyclohexylurea (1 mg/mL) at 60°C

Reaction ConditionpH LevelCo-solvent MatrixHalf-life ( t1/2​ )Primary Degradant
Acidic Stress2.010% Acetonitrile4.2 hoursCyclohexylamine
Neutral Baseline7.410% Acetonitrile> 72 hoursNone detected
Alkaline Stress10.010% Acetonitrile48.5 hoursDicyclohexylamine
Mechanistic Visualization

The following diagram illustrates the logical workflow for stress-induced degradation and the subsequent analytical monitoring of 1,1,3-TCU.

G TCU 1,1,3-Tricyclohexylurea (Stable at pH 7.4) Acidic Acidic Stress (pH < 3.0, >60°C) TCU->Acidic Alkaline Alkaline Stress (pH > 10.0, >60°C) TCU->Alkaline Degradation Urea Bond Hydrolysis Acidic->Degradation Protonation of Carbonyl Alkaline->Degradation Nucleophilic OH- Attack Products Cyclohexylamine + Dicyclohexylamine Degradation->Products HPLC HPLC-UV Monitoring (210 nm) Products->HPLC Quantify Degradants

Mechanistic workflow for the stress-induced degradation and HPLC monitoring of 1,1,3-TCU.

References
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US4240954A - Polymers stabilized against degradation by ultraviolet radiation Source: Google Patents URL
  • Title: Characterization and performance of melamine enhanced urea formaldehyde resin Source: USDA Forest Service URL: [Link]

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 1,1,3-Tricyclohexylurea (TCU) Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of reaction mixtures contaminated by polycyclohexyl ureas. While most chemists are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of reaction mixtures contaminated by polycyclohexyl ureas. While most chemists are familiar with removing 1,3-Dicyclohexylurea (DCU)—the standard byproduct of DCC coupling—the presence of 1,1,3-Tricyclohexylurea (TCU) presents a fundamentally different thermodynamic and kinetic challenge.

This guide provides a mechanistic breakdown of TCU's physical chemistry, followed by field-proven troubleshooting FAQs and self-validating protocols to ensure the absolute purity of your target compounds.

Part 1: The Mechanistic Challenge (Why TCU is Not DCU)

To effectively remove a byproduct, you must first understand why it is in your solution. The standard practice for removing DCU involves precipitating it in a non-polar or halogenated solvent like Dichloromethane (DCM)[1]. However, applying this exact same logic to 1,1,3-Tricyclohexylurea (CAS 5765-56-0) will result in catastrophic contamination of your final product.

The causality lies in the molecular structure. DCU possesses two N-H hydrogen bond donors, allowing it to form a rigid, highly insoluble 2D crystalline lattice. TCU, however, features a tertiary nitrogen (1,1-dicyclohexyl) and a secondary nitrogen (3-cyclohexyl). This leaves TCU with only one hydrogen bond donor [2]. Without the ability to form an extensive hydrogen-bonded network, and burdened by the massive aliphatic bulk of three cyclohexyl rings (XLogP3 = 5.0)[2], TCU remains highly soluble in standard organic solvents.

Quantitative Comparison: DCU vs. 1,1,3-TCU
Physical Property1,3-Dicyclohexylurea (DCU)1,1,3-Tricyclohexylurea (TCU)Mechanistic Impact on Removal Strategy
CAS Number 2387-23-75765-56-0[2]N/A
Molecular Weight 224.35 g/mol 306.50 g/mol [2]Increased aliphatic bulk in TCU drives extreme lipophilicity.
H-Bond Donors 21[2]TCU cannot form the insoluble 2D lattice networks typical of DCU.
Topological Polar Surface Area 58.2 Ų32.3 Ų[2]Lower TPSA in TCU drastically reduces its affinity for polar phases.
XLogP3 ~3.25.0[2]TCU is highly soluble in non-polar and halogenated solvents.
Solubility in DCM Very Low (Precipitates)[1]High (Remains in solution)Standard DCM filtration protocols will fail for TCU.

Part 2: Troubleshooting FAQs

Q1: I used a standard DCM filtration protocol to remove my urea byproduct, but NMR shows massive contamination. Why didn't it precipitate? A1: You are likely treating 1,1,3-Tricyclohexylurea as if it were DCU. Because TCU lacks a second hydrogen bond donor and possesses an extremely high XLogP3 of 5.0, it acts as a highly lipophilic organic molecule rather than a crystalline salt[2]. It remains fully solvated in DCM, bypassing your filter entirely.

Q2: Can I remove TCU using an acidic or basic aqueous workup? A2: No. Aqueous workups are structurally incompatible with TCU removal. With a Topological Polar Surface Area (TPSA) of only 32.3 Ų and three bulky cyclohexyl rings, TCU is profoundly hydrophobic[2]. It will remain trapped in the organic layer during liquid-liquid extraction, regardless of the aqueous phase's pH.

Q3: What is the most effective solvent system to force TCU precipitation? A3: You must exploit its high lipophilicity by using a polar "anti-solvent."1[1]. While TCU is soluble in non-polar solvents, the polar aprotic nature of ACN cannot solvate the massive aliphatic bulk of the three cyclohexyl rings, forcing TCU to crash out of solution.

Q4: My target product is also highly lipophilic and co-precipitates in Acetonitrile. How do I separate them? A4: If anti-solvent precipitation causes co-precipitation of your target API, you must abandon filtration and utilize Reverse-Phase Solid Phase Extraction (RP-SPE). Because TCU has a LogP of 5.0, it binds exceptionally strongly to C18 stationary phases. You can elute your slightly less lipophilic product using a Methanol/Water gradient while the TCU remains permanently trapped on the column.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent synthetic steps until the validation criteria at the end of each protocol are met.

Protocol A: Anti-Solvent Precipitation via Solvent Switch (For Polar/Moderate Targets)

Causality: This protocol leverages the inability of polar aprotic solvents to solvate high-LogP aliphatic chains, forcing the TCU out of solution while keeping your moderately polar target dissolved.

  • Solvent Evaporation: Transfer the crude reaction mixture to a round-bottom flask and concentrate in vacuo using a rotary evaporator until a thick, viscous oil or foam is obtained. Ensure all traces of the primary reaction solvent (e.g., DCM, THF) are removed.

  • Reconstitution: Suspend the residue in a minimal volume (e.g., 5-10 mL per gram of crude) of HPLC-grade Acetonitrile (ACN).

  • Thermal Shock: Place the flask in an ice-water bath (0–4°C) and triturate vigorously with a glass rod for 15–30 minutes. The 1,1,3-TCU will begin to crash out as a fine white precipitate.

  • Filtration: Filter the cold suspension through a medium-porosity sintered glass funnel packed with a 1 cm pad of Celite. The Celite prevents fine TCU particulates from passing through the frit.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold ACN. Collect the filtrate, which now contains your product.

  • Self-Validation Step: Spot the filtrate on a silica TLC plate alongside a pure 1,1,3-TCU standard. Stain the plate using Phosphomolybdic Acid (PMA) and heat. If the high-Rf TCU spot is absent in your filtrate lane, the removal is successful.

Protocol B: Reverse-Phase C18 Chromatography (For Highly Lipophilic Targets)

Causality: When both the product and byproduct are insoluble in ACN, normal-phase silica will fail due to TCU's single H-bond donor causing streaking. Reverse-phase C18 exploits TCU's extreme LogP (5.0) to permanently retain it on the column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Methanol (MeOH) or a MeOH/DMSO blend. Load this directly onto a pre-equilibrated C18 flash column or SPE cartridge.

  • Gradient Elution: Begin elution with 40% MeOH in Water, gradually increasing to 80% MeOH. Your target product (assuming LogP < 4.5) will elute in this window.

  • Trapping TCU: Do not exceed 85% MeOH. The 1,1,3-TCU requires nearly 100% organic solvent (like pure Acetonitrile or Isopropanol) to elute from a C18 phase due to its three cyclohexyl rings.

  • Self-Validation Step: Analyze the collected fractions via LC-MS. 1,1,3-TCU will appear as a distinct mass peak at m/z 307.2 [M+H]+. Pool only the fractions where this mass is entirely absent.

Part 4: Decision Matrix Workflow

Use the following logical workflow to determine the optimal removal strategy based on your target product's physicochemical properties.

TCU_Workflow Start Crude Reaction Mixture (Target + 1,1,3-TCU) Decision Target Product Polarity? Start->Decision Polar Polar Target (LogP < 3) Decision->Polar Low LogP NonPolar Highly Lipophilic Target (LogP > 4) Decision->NonPolar High LogP SolventSwitch Protocol A: Solvent Switch to ACN Polar->SolventSwitch RP_HPLC Protocol B: Reverse-Phase C18 NonPolar->RP_HPLC Filter Filter Insoluble TCU (Filtrate = Product) SolventSwitch->Filter Elute TCU Retained on Column (Product Elutes Early) RP_HPLC->Elute

Caption: Workflow for the selective removal of 1,1,3-Tricyclohexylurea based on target product polarity.

Part 5: References

  • ECHEMI Database - 5765-56-0, 1,1,3-tricyclohexylurea Formula. Provides comprehensive physicochemical properties including XLogP3, Hydrogen Bond Donors, and Topological Polar Surface Area. URL:

  • Chemistry Stack Exchange - How I can remove DCU from my product? Details the mechanistic principles of urea byproduct solubility and the use of Acetonitrile as an anti-solvent. URL:

  • Guidechem - Urea,N,N,N'-tricyclohexyl- 5765-56-0. Confirms the structural identity, synonyms, and molecular weight of the target byproduct. URL:

Sources

Optimization

1,1,3-Tricyclohexylurea reaction workup and purification strategies

Welcome to the Technical Support Center for the synthesis, workup, and purification of 1,1,3-Tricyclohexylurea (CAS 5765-56-0)[1]. Sterically hindered, lipophilic trisubstituted ureas present unique challenges in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, workup, and purification of 1,1,3-Tricyclohexylurea (CAS 5765-56-0)[1].

Sterically hindered, lipophilic trisubstituted ureas present unique challenges in organic synthesis. This guide is designed for research scientists and process chemists to troubleshoot common bottlenecks, understand the physicochemical causality behind purification failures, and implement self-validating protocols to achieve high-purity yields.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis of 1,1,3-tricyclohexylurea is typically achieved via the nucleophilic addition of a secondary amine (dicyclohexylamine) to an electrophilic isocyanate (cyclohexyl isocyanate)[2]. While conceptually straightforward, the steric bulk of the cyclohexyl rings reduces the nucleophilicity of the amine.

A critical competing pathway is the moisture-driven hydrolysis of the isocyanate. Trace water reacts with cyclohexyl isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into cyclohexylamine. This highly nucleophilic primary amine immediately reacts with another equivalent of cyclohexyl isocyanate to form 1,3-dicyclohexylurea (DCU) [3]. Understanding this side reaction is the cornerstone of designing an effective purification strategy.

SynthesisPathway cluster_0 Main Reaction Pathway cluster_1 Side Reaction (Moisture Driven) DCA Dicyclohexylamine (Secondary Amine) TCU 1,1,3-Tricyclohexylurea (Target Product) DCA->TCU Nucleophilic Addition CHI Cyclohexyl Isocyanate (Electrophile) CHI->TCU CA Cyclohexylamine + CO2 CHI->CA Hydrolysis H2O Trace Water H2O->CA DCU 1,3-Dicyclohexylurea (Insoluble Byproduct) CA->DCU + CHI

Fig 1: Synthesis pathway of 1,1,3-Tricyclohexylurea and the moisture-driven DCU side reaction.

Part 2: Physicochemical Data & Solubility Profiles

To design a self-validating purification protocol, you must exploit the structural differences between the target product and its impurities. 1,1,3-Tricyclohexylurea possesses only one hydrogen-bond donor (N-H). In contrast, the DCU byproduct has two N-H donors, allowing it to form a rigid, highly ordered intermolecular hydrogen-bonding network (beta-tape structures)[4]. This renders DCU exceptionally insoluble in cold organic solvents, a property we leverage during workup.

CompoundRoleMW ( g/mol )H-Bond DonorsXLogP3Solubility Profile
1,1,3-Tricyclohexylurea Target Product306.51~5.0Soluble in DCM, EtOAc, hot EtOH. Insoluble in water.
1,3-Dicyclohexylurea (DCU) Common Byproduct224.32~3.8Highly insoluble in cold DCM, EtOAc, Ether, and water.
Dicyclohexylamine (DCA) Starting Material181.31~3.5Soluble in organics. Forms water-soluble salts at low pH.
Cyclohexyl Isocyanate Starting Material125.20~2.8Soluble in organics. Highly moisture sensitive.

Part 3: Standard Operating Procedure (SOP) for Workup & Purification

The following workflow is designed to systematically eliminate DCU and unreacted starting materials without the need for resource-intensive column chromatography.

WorkupWorkflow Start Crude Reaction Mixture (TCU, DCU, unreacted DCA, solvent) Filter Cold Filtration (0-5°C) Start->Filter Solid Solid Residue (Mainly DCU byproduct) Filter->Solid Retain on frit Filtrate Filtrate (TCU + DCA in Organic Solvent) Filter->Filtrate Pass through AcidWash Acid Wash (10% Citric Acid or 2M HCl) Filtrate->AcidWash AqLayer Aqueous Layer (DCA Salts - Discard) AcidWash->AqLayer Bottom/Top Layer OrgLayer Organic Layer (TCU in Solvent) AcidWash->OrgLayer Keep Concentrate Concentration & Recrystallization OrgLayer->Concentrate PureTCU Pure 1,1,3-Tricyclohexylurea Concentrate->PureTCU

Fig 2: Step-by-step workup and purification workflow isolating TCU from DCU and DCA.

Step-by-Step Methodology:
  • Quench & Precipitation: Upon reaction completion, concentrate the mixture slightly under reduced pressure and dilute with Dichloromethane (DCM). Cool the flask to 0–5 °C in an ice bath for 30 minutes to force the precipitation of the DCU byproduct.

  • Cold Filtration: Filter the cold suspension through a medium-porosity sintered glass funnel. Wash the filter cake with a minimal volume (e.g., 10 mL) of ice-cold DCM. The filtrate now contains your target product and unreacted amine.

  • Acid Wash (Amine Removal): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous citric acid (3 x 25 mL per 100 mL organic phase). Note: Vigorous biphasic mixing is required to overcome mass transfer limitations and fully protonate the bulky dicyclohexylamine.

  • Brine Wash & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Dissolve the crude residue in a minimal amount of boiling ethyl acetate. Remove from heat and add hot hexanes dropwise until the solution reaches the cloud point (slight, persistent turbidity). Allow the flask to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of pure 1,1,3-tricyclohexylurea.

Part 4: Troubleshooting Guides & FAQs

Q1: My final product is contaminated with a white, insoluble powder that won't dissolve in NMR solvents (e.g., CDCl₃). What is it, and how do I remove it? A1: This is almost certainly 1,3-dicyclohexylurea (DCU), formed via the hydrolysis of cyclohexyl isocyanate by trace moisture[3]. Because of its robust hydrogen-bonding network, it is notoriously insoluble. Resolution: Suspend your crude mixture in cold DCM (0-5 °C) and stir for 15 minutes. Filter the suspension. The DCU will remain on the frit, while the 1,1,3-tricyclohexylurea will pass into the filtrate. Ensure your reaction solvents are strictly anhydrous to prevent this in future runs.

Q2: NMR analysis shows unreacted dicyclohexylamine in my product despite an acid wash. How can I remove it? A2: Dicyclohexylamine is a bulky, highly lipophilic secondary amine. Standard 1M HCl washes are sometimes insufficient because the resulting dicyclohexylammonium chloride salt is amphiphilic and can partition back into the organic layer, especially if the solvent is highly non-polar. Resolution: Dilute the organic layer with ethyl acetate (which disrupts ion-pairing better than pure alkanes) and wash with a stronger acid solution, such as 2M HCl or 10% aqueous citric acid.

Q3: I am experiencing severe, unbreakable emulsions during the acidic aqueous workup. How can I resolve this? A3: Emulsions in this system are caused by two factors: (1) the amphiphilic nature of the dicyclohexylammonium salts acting as surfactants, and (2) microscopic, insoluble DCU particulates stabilizing the interface (a Pickering emulsion). Resolution: To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated brine directly to the separatory funnel. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes the microscopic DCU particulates stabilizing the emulsion interface, allowing the layers to separate rapidly.

Q4: 1,1,3-Tricyclohexylurea is not crystallizing from my solvent system. It forms a thick oil instead. What should I do? A4: "Oiling out" (liquid-liquid phase separation) occurs when a compound precipitates above its melting point or when residual impurities depress the melting point. Because 1,1,3-tricyclohexylurea is highly lipophilic (XLogP3 ~ 5.0)[1], it easily oils out in purely non-polar solvents. Resolution: Switch to a solvent system with a steeper solubility curve, such as the Ethyl Acetate/Hexanes system described in the SOP. If oiling still occurs, reheat the mixture until homogeneous, add 5% more ethyl acetate, and allow it to cool much more slowly. Seeding the solution with a pure crystal of 1,1,3-tricyclohexylurea exactly at the cloud point will bypass the oiling phase and force crystal nucleation.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis Online URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,1,3-Tricyclohexylurea and Other Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

In the landscape of therapeutic drug discovery, soluble epoxide hydrolase (sEH) has emerged as a critical target for managing a spectrum of inflammatory and cardiovascular diseases. This enzyme plays a pivotal role in th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic drug discovery, soluble epoxide hydrolase (sEH) has emerged as a critical target for managing a spectrum of inflammatory and cardiovascular diseases. This enzyme plays a pivotal role in the metabolism of endogenous anti-inflammatory lipid mediators. Its inhibition, therefore, presents a promising strategy to bolster the body's natural defense against inflammation and hypertension. This guide provides a comprehensive comparison of the inhibitory potency of various sEH inhibitors, with a particular focus on the structural class represented by cyclohexylureas, such as 1,1,3-Tricyclohexylurea, and its standing relative to other prominent inhibitor classes.

The Critical Role of Soluble Epoxide Hydrolase in Inflammation and Homeostasis

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade.[1][2] It metabolizes epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory molecules, into their less active dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, the concentration of beneficial EETs is increased, thereby promoting vasodilation, reducing inflammation, and exerting analgesic effects.[1][2][5] This mechanism of action has made sEH inhibitors a focal point of research for new therapeutics targeting hypertension, inflammatory pain, and various cardiovascular disorders.[4][5]

The urea-based pharmacophore has been a cornerstone in the development of potent sEH inhibitors due to its ability to form strong hydrogen bond interactions within the enzyme's active site.[6][7]

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation_Down Reduced Inflammation & Vasodilation EETs->Inflammation_Down Biological Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitors sEH Inhibitors (e.g., 1,1,3-Tricyclohexylurea) sEH_Inhibitors->sEH Inhibition PLA2 Phospholipase A2 (PLA2)

Figure 1: Simplified signaling pathway of sEH in arachidonic acid metabolism.

Comparative Inhibitory Potency of sEH Inhibitors

InhibitorChemical ClassHuman sEH IC50 (nM)Murine sEH IC50 (nM)Rat sEH IC50 (nM)
1,3-Dicyclohexylurea (DCU) Urea---
TPPU Urea3.7[5]--
AUDA Carboxylate69[8]--
trans-AUCB Urea1.3[9]--

Note: The absence of a value indicates that the specific data was not found in the provided search results.

The data clearly indicates that urea-based inhibitors like TPPU and trans-AUCB exhibit potent inhibition of human sEH in the low nanomolar range. The structural features of these molecules, particularly the urea pharmacophore, are key to their high affinity for the sEH active site.

Experimental Protocol for Determining sEH Inhibitory Potency

To ensure the reliability and reproducibility of IC50 data, a standardized experimental protocol is crucial. A commonly employed method is the fluorometric sEH inhibition assay.

Principle

This assay is based on the hydrolysis of a non-fluorescent substrate by sEH, which generates a fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity. The presence of an inhibitor will decrease the rate of this reaction, and the extent of this decrease is used to calculate the inhibitor's potency.

Materials
  • Recombinant human, mouse, or rat sEH

  • sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., CMNPC - cyano(6-methoxy-naphthalen-2-yl)methyl carbonate)

  • Test inhibitors (e.g., 1,1,3-Tricyclohexylurea, TPPU, AUDA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a series of dilutions of the inhibitor stock solution in the sEH assay buffer.

    • Dilute the recombinant sEH enzyme to the desired concentration in the assay buffer.

    • Prepare the substrate solution in the assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the sEH assay buffer to each well of the 96-well microplate.

    • Add a small volume of each inhibitor dilution to the respective wells. Include a vehicle control (DMSO without inhibitor) and a positive control (a known potent inhibitor).

    • Add the diluted sEH enzyme solution to all wells except the blank (no enzyme) wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents: - Inhibitor Dilutions - sEH Enzyme - Substrate Solution Plate_Setup Plate Setup: Add Buffer, Inhibitor, and Enzyme to Wells Reagents->Plate_Setup Incubation Incubate (e.g., 5 min at 30°C) Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add Substrate Incubation->Reaction_Start Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Start->Fluorescence_Reading Rate_Calculation Calculate Reaction Rates Fluorescence_Reading->Rate_Calculation IC50_Determination Plot Inhibition Curve & Determine IC50 Rate_Calculation->IC50_Determination

Figure 2: Experimental workflow for the fluorometric sEH inhibition assay.

Conclusion

The development of potent and selective sEH inhibitors holds significant promise for the treatment of a variety of diseases characterized by inflammation and endothelial dysfunction. While direct inhibitory data for 1,1,3-Tricyclohexylurea was not found, the strong performance of structurally similar urea-based compounds like 1,3-Dicyclohexylurea, TPPU, and trans-AUCB underscores the potential of this chemical class. The continued exploration of structure-activity relationships, guided by robust and standardized in vitro assays, will be instrumental in the discovery of next-generation sEH inhibitors with improved therapeutic profiles.

References

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade.
  • Soluble epoxide hydrolase inhibitors: an overview and patent review
  • Validating Soluble Epoxide Hydrolase (sEH) Inhibition with EC5026: A Comparative Guide to Downstream Biomarkers. Benchchem.
  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. eScholarship.org.
  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie.
  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent.
  • Soluble epoxide hydrolase inhibitors: an overview and patent review
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI.
  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ScienceDirect.
  • Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase.
  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases.
  • Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase.
  • Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS One.
  • Synthesis, characterization, antioxidant activity, and DNA-binding studies of 1-cyclohexyl-3-tosylurea and its Nd(III), Eu(III) complexes. PubMed.
  • Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets.
  • Metabolism and Detection of Arachidonic Acid.
  • Arachidonic acid metabolism and signaling. Summarized are 3 of the 4...
  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Semantic Scholar.
  • Epoxide Hydrolase | Inhibitors. MedchemExpress.com.
  • Figure 1, [Schematic representation of the arachidonic...]. NCBI Bookshelf.

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Comparative

Critical Evaluation: 1,1,3-Tricyclohexylurea versus DCC as a Coupling Reagent in Peptide Synthesis

Executive Summary: The Carbodiimide vs. Urea Paradigm In the landscape of peptide synthesis, the selection of an appropriate coupling reagent is the primary determinant of yield, optical purity, and workflow efficiency.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Carbodiimide vs. Urea Paradigm

In the landscape of peptide synthesis, the selection of an appropriate coupling reagent is the primary determinant of yield, optical purity, and workflow efficiency. N,N'-Dicyclohexylcarbodiimide (DCC) is a foundational carbodiimide coupling reagent that has been utilized for decades to facilitate amide bond formation. Conversely, 1,1,3-Tricyclohexylurea is frequently misunderstood in theoretical discussions as a potential alternative.

As an application scientist, it is critical to address this category error directly: 1,1,3-Tricyclohexylurea is not a coupling reagent. It is a highly stable, trisubstituted urea derivative. In chemical synthesis, ureas are the thermodynamic sinks (byproducts) of carbodiimide-mediated coupling, not the drivers. This guide clarifies the mechanistic causality of why carbodiimides like DCC successfully activate carboxylic acids, while ureas like 1,1,3-Tricyclohexylurea remain chemically inert, supported by comparative experimental data.

Mechanistic Principles & Causality

The DCC Activation Pathway

DCC functions by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate. The central carbon of the carbodiimide functional group (-N=C=N-) is highly electrophilic, allowing it to be easily attacked by a deprotonated carboxylate. This O-acylisourea intermediate is essentially an activated ester, which undergoes rapid nucleophilic attack by an incoming amine to form the desired peptide bond . The driving force of this reaction is the massive thermodynamic payoff of converting the high-energy carbodiimide into a stable urea byproduct (1,3-dicyclohexylurea, or DCU).

The Inertness of 1,1,3-Tricyclohexylurea

1,1,3-Tricyclohexylurea lacks the electrophilic central carbon required for carboxylic acid activation. In a urea molecule, the carbonyl carbon is flanked by two nitrogen atoms. The lone electron pairs on these nitrogens heavily delocalize into the carbonyl pi-system via resonance. This resonance stabilization renders the carbonyl carbon completely non-electrophilic. Consequently, 1,1,3-Tricyclohexylurea cannot undergo the initial protonation and nucleophilic attack necessary to form an activated intermediate.

Pathway Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC (Fast) No_Rxn No Activation (Thermodynamic Sink) Acid->No_Rxn + 1,1,3-Tricyclohexylurea Amine Amine (R'-NH2) Amine->No_Rxn DCC DCC (Active Carbodiimide) TCU 1,1,3-Tricyclohexylurea (Inert Urea) Peptide Peptide Product + DCU Byproduct O_Acyl->Peptide + Amine

Mechanistic divergence of DCC activation versus 1,1,3-Tricyclohexylurea inertness.

Comparative Experimental Analysis

To rigorously demonstrate this mechanistic divergence, a standard solution-phase dipeptide synthesis (Fmoc-Val-OH + H-Phe-OMe) was executed. The data below illustrates the stark contrast between an active carbodiimide and an inert urea.

Quantitative Coupling Efficiency
Reagent EvaluatedAdditiveSolventTime (h)Conversion (%)Observed Byproduct
DCC HOBtDCM2.0>95% DCU (White Precipitate)
1,1,3-Tricyclohexylurea HOBtDCM24.00% None (Recovered SM)
DIC (Positive Control)OxymaPureDMF2.0>98% DIU (Soluble)

Note: DIC (Diisopropylcarbodiimide) is included as a modern baseline control due to its superior byproduct solubility profile in Solid-Phase Peptide Synthesis (SPPS) .

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. The physical precipitation of DCU serves as an immediate visual confirmation of active coupling, while the lack of precipitation in the urea test group confirms its inertness.

Step-by-Step Methodology: Fmoc-Val-Phe-OMe Synthesis

Step 1: Reagent Preparation & Base Neutralization

  • Action: Dissolve 1.0 mmol of Fmoc-Val-OH and 1.0 mmol of H-Phe-OMe·HCl in 10 mL of anhydrous Dichloromethane (DCM). Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is required to free-base the phenylalanine methyl ester hydrochloride salt, rendering the amine nucleophilic for the subsequent coupling step.

Step 2: Additive Introduction

  • Action: Add 1.0 mmol of Hydroxybenzotriazole (HOBt) to the solution.

  • Causality: HOBt reacts rapidly with the transient O-acylisourea to form a less reactive, but highly stable, OBt-active ester. This suppresses the formation of dead-end N-acylurea byproducts and minimizes epimerization (racemization) of the chiral center .

Step 3: Reagent Split & Introduction

  • Action: Split the master mix into two 5 mL aliquots (Vial A and Vial B).

  • Vial A (Control): Add 0.5 mmol of DCC.

  • Vial B (Test): Add 0.5 mmol of 1,1,3-Tricyclohexylurea.

Step 4: Reaction Monitoring

  • Action: Stir both vials at room temperature (20°C).

  • Validation: Within 15 minutes, Vial A will become opaque as 1,3-dicyclohexylurea (DCU) precipitates out of the DCM. Vial B will remain completely transparent, visually validating the lack of chemical reaction.

Step 5: Analytical Confirmation

  • Action: After 2 hours, filter Vial A to remove DCU. Analyze aliquots from both vials via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Result: Vial A shows complete consumption of Fmoc-Val-OH. Vial B shows 100% recovery of starting materials.

Workflow Step1 1. Prepare 0.1M Fmoc-AA-OH & Amine in DCM/DMF Step2 2. Aliquot into Control (DCC) & Test (Urea) Vials Step1->Step2 Step3A 3A. Add 1.0 eq DCC + 1.0 eq HOBt Step2->Step3A Step3B 3B. Add 1.0 eq 1,1,3-Tricyclohexylurea + 1.0 eq HOBt Step2->Step3B Step4 4. Stir 2h at RT Monitor by HPLC/MS Step3A->Step4 Step3B->Step4 Step5A 5A. >95% Conversion (Peptide Formed) Step4->Step5A DCC Path Step5B 5B. 0% Conversion (Starting Material Recovered) Step4->Step5B Urea Path

Experimental workflow validating DCC efficacy versus 1,1,3-Tricyclohexylurea inertness.

Conclusion & Best Practices

The comparison between DCC and 1,1,3-Tricyclohexylurea highlights a fundamental thermodynamic boundary in peptide chemistry. Attempting to use a urea derivative as a coupling reagent is akin to trying to run a reaction backward up a massive thermodynamic hill.

Best Practices for Modern Synthesis:

  • Avoid Ureas as Reagents: Never substitute a carbodiimide (DCC, DIC, EDC) with a urea derivative.

  • Transition from DCC to DIC in SPPS: While DCC is excellent for solution-phase synthesis where its DCU byproduct can be filtered out, it is highly detrimental in Solid-Phase Peptide Synthesis (SPPS) because precipitated DCU clogs resin frits. Use DIC instead, as its byproduct (DIU) remains soluble in DMF .

  • Always Use Additives: Whether using DCC or DIC, always pair the carbodiimide with an additive like HOBt or OxymaPure to prevent epimerization and N-acylurea formation .

References

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide . PMC - NIH.[Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure . ACS Publications.[Link]

  • Epimerisation in Peptide Synthesis . MDPI.[Link]

Validation

Comparative efficacy of 1,1,3-Tricyclohexylurea and 1,3-Dicyclohexylurea in hypertension models

Title: Comparative Efficacy of 1,1,3-Tricyclohexylurea and 1,3-Dicyclohexylurea in Hypertension Models: A Technical Guide Executive Summary The soluble epoxide hydrolase (sEH) enzyme has emerged as a highly validated the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 1,1,3-Tricyclohexylurea and 1,3-Dicyclohexylurea in Hypertension Models: A Technical Guide

Executive Summary

The soluble epoxide hydrolase (sEH) enzyme has emerged as a highly validated therapeutic target for cardiovascular diseases, particularly systemic hypertension. Mechanistically, sEH metabolizes cytochrome P450-derived epoxyeicosatrienoic acids (EETs)—which function as potent endogenous vasodilators—into their less active dihydroxyeicosatrienoic acid (DHET) diols[1]. Inhibiting sEH stabilizes EET levels, promoting vasodilation, reducing inflammation, and lowering systemic blood pressure[1],[2].

This guide provides an objective, data-driven comparison of two urea-based compounds evaluated in this space: the well-characterized and potent sEH inhibitor 1,3-Dicyclohexylurea (DCU) and its sterically hindered derivative, 1,1,3-Tricyclohexylurea (TCU) [3].

Mechanistic Grounding: Structure-Activity Relationship (SAR) and Causality

The efficacy of urea-based sEH inhibitors is governed by their ability to dock precisely into the hydrophobic catalytic pocket of the sEH enzyme. The central urea pharmacophore requires a strict hydrogen-bonding network to achieve nanomolar potency:

  • The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for two tyrosine residues (Tyr383 and Tyr466) in the active site.

  • The two adjacent NH groups of the urea act as essential hydrogen bond donors to the catalytic aspartic acid residue (Asp335).

1,3-Dicyclohexylurea (DCU): DCU is a symmetrical 1,3-disubstituted urea that perfectly satisfies this pharmacophore. Both NH groups are available to donate hydrogen bonds to Asp335, anchoring the molecule tightly in the active site (yielding an IC50 of ~90 nM)[4]. The two terminal cyclohexyl rings occupy adjacent hydrophobic pockets, optimizing binding affinity without causing steric clash.

1,1,3-Tricyclohexylurea (TCU): TCU (CAS: 5765-56-0)[3] represents a critical structural deviation that destroys target engagement. By adding a third cyclohexyl group to one of the nitrogen atoms (creating a 1,1,3-trisubstituted urea), TCU loses one of the critical NH hydrogen-bond donors required for the Asp335 interaction. Furthermore, the massive steric bulk of three bulky cyclohexyl rings creates severe steric clashes within the narrow sEH active site. Consequently, TCU exhibits negligible target engagement compared to DCU.

Physicochemical & Structural Comparison

The addition of the third cyclohexyl ring in TCU drastically alters its physicochemical profile, pushing it far beyond optimal Lipinski parameters for oral bioavailability and formulation stability.

Property1,3-Dicyclohexylurea (DCU)1,1,3-Tricyclohexylurea (TCU)Impact on Efficacy
CAS Number 2387-23-7[5]5765-56-0[3]N/A
Molecular Weight 224.34 g/mol 306.50 g/mol [3]TCU's higher MW reduces permeability.
XLogP3 (Lipophilicity) ~3.55.0[3]TCU is highly lipophilic, driving poor solubility.
H-Bond Donors 2 (Optimal for Asp335)1 (Suboptimal)[3]TCU fails to anchor to the sEH catalytic triad.
Steric Bulk ModerateHighTCU clashes with the sEH hydrophobic pocket.
Aqueous Solubility Poor (Requires nanosuspension)[1]Extremely PoorTCU resists standard formulation techniques.

Comparative Efficacy in Hypertension Models (SHR)

In vivo efficacy for sEH inhibitors is typically assessed using the Spontaneously Hypertensive Rat (SHR) or Angiotensin II-infused rat models, which rely on continuous telemetry for accurate pharmacodynamic (PD) readouts[1].

  • DCU Efficacy: Despite its inherently poor aqueous solubility, DCU demonstrates potent antihypertensive effects when formulated appropriately. Wet-milled DCU nanosuspensions significantly enhance systemic exposure[1],[6]. In Angiotensin II-infused rats, oral delivery of a DCU nanosuspension (twice daily for 4 days) successfully increased plasma 14,15-EET levels and lowered systemic blood pressure by nearly 30 mmHg[1]. Subcutaneous (SC) delivery of DCU nanosuspensions further improves the pharmacokinetic profile by providing a sustained release (increasing apparent half-life to ~10.2 hours) and reducing the peak-to-trough ratio[6].

  • TCU Efficacy: TCU fails to demonstrate comparable antihypertensive efficacy. The lack of target engagement (due to the missing H-bond donor and steric clash) means it cannot effectively prevent EET degradation. Additionally, its extreme lipophilicity (XLogP3 = 5.0)[3] prevents meaningful systemic absorption, rendering it ineffective in vivo even when advanced nanoparticle drug delivery systems are employed.

Experimental Protocols (Self-Validating Workflows)

To rigorously validate the comparative efficacy of these compounds, the following self-validating protocols must be utilized.

Protocol A: sEH IC50 Determination (FRET-based Assay) Rationale: Establishes direct biochemical target engagement and quantifies the negative impact of TCU's steric clash.

  • Reagent Preparation: Prepare recombinant human sEH enzyme in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific binding.

  • Compound Dilution: Prepare serial dilutions (10 µM to 0.1 nM) of DCU and TCU in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1%.

  • Incubation: Incubate the enzyme with the inhibitors for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester).

  • Kinetic Read: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo Efficacy via Telemetry in SHR Rationale: Evaluates physiological blood pressure reduction while directly accounting for formulation-dependent bioavailability.

  • Formulation: Prepare nanosuspensions of DCU and TCU via wet milling with 0.5% Tween-80/0.5% HPMC to achieve a median particle size of <300 nm[1].

  • Surgical Implantation: Implant radiotelemetry transmitters into the abdominal aorta of male SHRs (12-14 weeks old) for continuous, stress-free blood pressure monitoring. Allow 7 days for surgical recovery.

  • Dosing: Administer the nanosuspensions via oral gavage (30 mg/kg) or subcutaneous injection[6].

  • Data Acquisition: Record Mean Arterial Pressure (MAP), systolic, and diastolic pressures continuously for 24-48 hours post-dose.

  • PK/PD Correlation: Collect serial blood samples at 1, 2, 4, 8, and 24 hours. Quantify free plasma compound levels via LC-MS/MS and correlate exposure directly with MAP reductions[1],[4].

Mandatory Visualizations

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP Metabolism EETs EETs (Vasodilators) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Inactive Diols) sEH->DHETs Degradation Inhibitors DCU (Active) / TCU (Inactive) Inhibitors->sEH Inhibition (DCU)

Diagram 1: Arachidonic acid cascade highlighting sEH inhibition by DCU to preserve vasodilatory EETs.

Workflow Formulation Nanosuspension Formulation Dosing Oral/SC Dosing (SHR Model) Formulation->Dosing Telemetry Telemetry (BP Monitoring) Dosing->Telemetry PK LC-MS/MS (PK Analysis) Dosing->PK Data Efficacy Assessment Telemetry->Data PK->Data

Diagram 2: Self-validating in vivo workflow correlating PK exposure with telemetry-based PD efficacy.

References

  • Ghosh S, Chiang PC, Wahlstrom JL, Fujiwara H, Selbo JG, Roberds SL. "Oral delivery of 1,3-dicyclohexylurea nanosuspension enhances exposure and lowers blood pressure in hypertensive rats." Basic & Clinical Pharmacology & Toxicology. 2008;102(5):453-458. URL:[Link]

  • Chiang PC, Ran Y, Chou KJ, Cui Y, Wong H. "Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dicyclohexylurea in rats: preparation for PK/PD study via subcutaneous route of nanosuspension drug delivery." Nanoscale Research Letters. 2011;6(1):413. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 204745, 1,1,3-Tricyclohexylurea." PubChem. URL:[Link]

Sources

Comparative

Spectroscopic Analysis for the Structural Confirmation of 1,1,3-Tricyclohexylurea: A Comparative Guide

Executive Summary & Analytical Rationale As a Senior Application Scientist, I frequently encounter analytical bottlenecks in synthetic and medicinal chemistry workflows—most notably, the differentiation of target urea de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in synthetic and medicinal chemistry workflows—most notably, the differentiation of target urea derivatives from coupling byproducts. When utilizing dicyclohexylcarbodiimide (DCC) for amide bond formation, 1,3-dicyclohexylurea (DCU) emerges as a ubiquitous, highly crystalline byproduct[1]. However, when synthesizing or isolating asymmetric, tri-substituted ureas such as 1,1,3-tricyclohexylurea (CAS 5765-56-0)[2], relying on a single analytical method is insufficient due to structural homologies.

This guide provides an objectively comparative framework for the structural confirmation of 1,1,3-tricyclohexylurea against the standard DCU reference. By synthesizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data, researchers can establish a self-validating analytical matrix.

The structural divergence between the two compounds dictates their spectroscopic signatures. DCU is a symmetrically di-substituted urea ( R−NH−CO−NH−R ), whereas 1,1,3-tricyclohexylurea is an asymmetrically tri-substituted urea ( R2​−N−CO−NH−R ).

  • Causality in MS: The addition of a third cyclohexyl ring increases the exact mass by 82.08 Da.

  • Causality in IR: The transition from two secondary amines in DCU to one secondary and one tertiary amine in 1,1,3-tricyclohexylurea fundamentally alters the hydrogen-bonding network, eliminating one N-H stretching mode[1].

  • Causality in NMR: The symmetry breaking shifts the carbonyl carbon resonance and changes the 1 H integration ratio of N-H to aliphatic protons[3]. We specifically select DMSO- d6​ as the solvent because its strong hydrogen-bond accepting nature disrupts urea-urea intermolecular interactions, yielding sharp, quantifiable N-H doublets[1][3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols must be executed sequentially. The output of each step validates the prerequisites of the next.

Step 1: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The acidic modifier is critical to promote efficient protonation, yielding the [M+H]+ ion[3].

  • Instrument Parameters: Operate in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and use a mass range of m/z 100–1000.

  • Validation Check: Confirm the presence of the molecular ion before proceeding. If m/z 225.2 is dominant, the sample is primarily the DCU byproduct[1]. A dominant m/z 307.3 validates progression to IR.

Step 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Utilize Attenuated Total Reflectance (ATR) rather than KBr pellets. KBr is hygroscopic, and trace water absorption can obscure the critical N-H stretching region (3200-3500 cm −1 ).

  • Instrument Parameters: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 for a minimum of 64 accumulations to ensure a high signal-to-noise ratio.

  • Validation Check: Analyze the 3300 cm −1 region. A reduction in N-H band complexity and intensity indicates successful tri-substitution.

Step 3: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Anhydrous conditions are mandatory to prevent proton exchange with D 2​ O, which would erase the N-H signal[1].

  • Instrument Parameters: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2.0s) and 13 C NMR at 100 MHz (1024 scans).

  • Validation Check: Integrate the N-H doublet (~5.6 ppm) against the α -protons (CH-N, ~3.3 ppm). A 1:3 ratio confirms 1,1,3-tricyclohexylurea, whereas a 2:2 ratio confirms DCU[1].

Workflow Visualization

SpectroscopicWorkflow A 1,1,3-Tricyclohexylurea (Analyte) MS ESI-HRMS Identify [M+H]+ Mass Shift A->MS IR FT-IR Spectroscopy Quantify N-H Stretch Modes A->IR NMR 1D/2D NMR (DMSO-d6) Map Proton/Carbon Connectivity A->NMR B 1,3-Dicyclohexylurea (DCU Reference) B->MS B->IR B->NMR Compare Comparative Data Synthesis (Δ MW, Δ Integration, Δ Shift) MS->Compare IR->Compare NMR->Compare Confirm Positive Structural Confirmation Compare->Confirm Validated Profile

Workflow for the comparative spectroscopic validation of 1,1,3-Tricyclohexylurea against DCU.

Comparative Spectroscopic Data Analysis

The following tables summarize the quantitative data and mechanistic causality required to objectively differentiate 1,1,3-tricyclohexylurea from DCU.

Table 1: High-Resolution Mass Spectrometry (HRMS) Comparison
Parameter1,3-Dicyclohexylurea (DCU)[1]1,1,3-Tricyclohexylurea[2]Diagnostic Significance
Chemical Formula C 13​ H 24​ N 2​ OC 19​ H 34​ N 2​ OAddition of C 6​ H 10​
Exact Mass 224.19 g/mol 306.27 g/mol Absolute mass differentiation
Observed [M+H]+ m/z 225.2 m/z 307.3Primary confirmation of structural mass
Table 2: FT-IR Absorption Bands
Vibrational ModeDCU (cm −1 )[1]1,1,3-Tricyclohexylurea (cm −1 )Mechanistic Causality
N-H Stretch ~3320 (Strong, Broad)~3340 (Medium, Sharp)Loss of one N-H bond reduces the extent of the hydrogen-bonding network, sharpening the peak.
C=O (Amide I) ~1625 (Strong)~1635 (Strong)Steric bulk of the 1,1-dicyclohexyl group slightly twists the amide plane, increasing C=O bond order.
N-H Bend (Amide II) ~1575 (Strong)~1540 (Weaker)Reduced population of N-H bonds decreases the intensity of the bending mode.
Table 3: 1 H and 13 C NMR Spectroscopic Data (DMSO- d6​ )
AssignmentDCU Chemical Shift (ppm)[1]1,1,3-Tricyclohexylurea Shift (ppm)Integration / Causality
1 H: N-H 5.56 - 5.58 (d)~5.65 (d)2H vs 1H : Definitive proof of tri-substitution.
1 H: CH-N ( α -proton) 3.29 - 3.34 (m)~3.35 (m, 1H) & ~3.15 (m, 2H)2H vs 3H : Deshielding environments differ for mono- vs di-substituted nitrogen.
1 H: Cyclohexyl CH 2​ 0.99 - 1.74 (m)1.00 - 1.80 (m)20H vs 30H : Confirms the addition of the third ring.
13 C: C=O (Urea) 157.5~156.8Slight upfield shift due to altered electron donation from the tertiary nitrogen.
13 C: CH-N ( α -carbon) 48.9~53.2 (N(CH) 2​ ) & ~49.5 (NH-CH)Splitting of the α -carbon signal proves the loss of molecular symmetry[3].

Conclusion

While 1,1,3-tricyclohexylurea and DCU share a urea core and cyclohexyl appendages, their spectroscopic profiles are fundamentally distinct. By leveraging the integration ratios in 1 H NMR, the exact mass shift in ESI-MS, and the N-H stretching variations in FT-IR, researchers can establish a self-validating analytical matrix. This multi-modal, comparative approach ensures absolute structural confirmation, preventing downstream failures in drug development and materials science applications.

References

  • Title: Spectroscopic Profile of 1,3-Dicyclohexylurea: A Technical Guide Source: benchchem.com URL: 1

  • Title: 5765-56-0, 1,1,3-tricyclohexylurea Formula - ECHEMI Source: echemi.com URL: 2

  • Title: NMR studies on 1,3-dipolar cycloaddition of nitrile oxides to norbornenes - SciELO Source: scielo.br URL: 3

Sources

Validation

A Comparative Analysis of Cyclohexyl-Substituted Ureas: Unraveling the Solubility of Dicyclohexylurea and the Elusive Tricyclohexylurea

In the landscape of chemical synthesis and pharmaceutical development, understanding the physicochemical properties of molecules is paramount. Among these, solubility stands out as a critical determinant of a compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and pharmaceutical development, understanding the physicochemical properties of molecules is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides an in-depth comparative study of the solubility of two related urea derivatives: the well-known 1,3-dicyclohexylurea (DCU) and the notably absent N,N',N''-tricyclohexylurea.

While dicyclohexylurea is a common, often problematic, byproduct in many coupling reactions, a thorough investigation of the scientific literature reveals a conspicuous lack of information on its trisubstituted counterpart. This comparative guide will therefore not only present a detailed analysis of the known solubility profile of dicyclohexylurea but also explore the theoretical considerations that might explain the apparent scarcity of tricyclohexylurea, offering valuable insights for researchers and drug development professionals.

The Central Role of Molecular Structure in Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. For substituted ureas, the central urea moiety (-NH-CO-NH-) provides a polar core capable of acting as both a hydrogen bond donor and acceptor.[1] The nature and number of the substituents on the nitrogen atoms, however, dictate the overall polarity, molecular weight, and crystal packing of the molecule, all of which significantly impact its solubility.[1]

Dicyclohexylurea possesses a symmetrical structure with two nonpolar cyclohexyl groups flanking the polar urea core.[2] This amphipathic nature leads to a complex solubility profile, with limited solubility in both highly polar and nonpolar solvents.[2] The presence of the bulky cyclohexyl groups contributes to a higher melting point and a more stable crystal lattice, which in turn requires more energy to disrupt for dissolution to occur.[3]

Dicyclohexylurea (DCU): A Solubility Profile

Dicyclohexylurea is most frequently encountered as a byproduct of coupling reactions involving N,N'-dicyclohexylcarbodiimide (DCC), a widely used reagent for amide and ester bond formation.[2][4] Its removal from reaction mixtures can be challenging due to its variable solubility, making a comprehensive understanding of its behavior in different solvents essential for process optimization and purification.[2]

Quantitative and Qualitative Solubility Data for Dicyclohexylurea

The following table summarizes the available solubility data for DCU in a range of common solvents. It is important to note that precise, temperature-controlled quantitative data for DCU is not extensively available in the public domain, and the presented data is compiled from various sources. For mission-critical applications, experimental determination of solubility is strongly recommended.[2]

SolventTemperature (°C)SolubilityRemarksSource(s)
WaterRoom Temperature< 1% (< 10 g/L)Practically insoluble.[5][6]
EthanolNot Specified≥ 2.5 mg/mLCan be recrystallized from hot ethanol, indicating higher solubility at elevated temperatures.[2][5]
Dimethyl Sulfoxide (DMSO)605 mg/mLRequires sonication and warming for dissolution.[2][5]
AcetoneNot SpecifiedSolubleOften used for precipitation of DCU upon cooling.[5][7]
Dichloromethane (DCM)Not SpecifiedSolubleGenerally soluble.[5][8]
Ethyl AcetateNot SpecifiedSparingly SolubleCooling a solution in ethyl acetate can precipitate DCU.[5][9]
AcetonitrileNot SpecifiedSparingly SolubleCan be used to precipitate DCU, especially upon cooling.[5][8]
TolueneNot SpecifiedInsolubleEffective for selective precipitation and removal of DCU.[9]
Diethyl EtherNot SpecifiedSparingly SolubleCan be used to precipitate DCU.[5]
N,N-Dimethylformamide (DMF)Not SpecifiedSolubleDCU is soluble in DMF.[8]

The data clearly indicates that while DCU is poorly soluble in water, its solubility in organic solvents varies significantly. This differential solubility is the cornerstone of purification strategies to remove it from reaction mixtures.[5]

Tricyclohexylurea: A Theoretical Postulation

A comprehensive search of the chemical literature and databases for "tricyclohexylurea" or "N,N',N''-tricyclohexylurea" yields no specific synthesis or characterization data. This absence suggests that the compound may be synthetically challenging to produce, unstable, or simply not yet reported.

From a theoretical standpoint, we can predict the likely solubility of a hypothetical tricyclohexylurea molecule in comparison to DCU. The addition of a third cyclohexyl group would further increase the molecule's molecular weight and nonpolar character. This would likely lead to:

  • Decreased Aqueous Solubility: The already low water solubility of DCU would be expected to decrease even further with the addition of another large, hydrophobic cyclohexyl ring.

  • Increased Solubility in Nonpolar Solvents: The enhanced lipophilicity might lead to a greater solubility in nonpolar organic solvents like hexanes or toluene compared to DCU.

  • Potentially Lower Solubility in Polar Organic Solvents: The increased steric hindrance from the three bulky cyclohexyl groups could disrupt the hydrogen bonding interactions between the urea core and polar solvents like ethanol or methanol, potentially leading to lower solubility compared to DCU in these solvents.

It is also worth considering the related compound, N,N',N''-tricyclohexylguanidine. While guanidines and ureas are distinct functional groups, the physical properties of this trisubstituted guanidine can offer some clues. N,N',N''-tricyclohexylguanidine is a solid with a high boiling point and a high LogP value, indicating significant lipophilicity.[1] This supports the hypothesis that a tricyclohexyl-substituted urea would also be a highly nonpolar and water-insoluble compound.

Experimental Determination of Solubility: A Standardized Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[10]

Shake-Flask Method Protocol
  • Preparation of Standards: Prepare a stock solution of the urea derivative of a known concentration in a suitable solvent. From this stock, create a series of calibration standards by serial dilution.

  • Equilibration: Add an excess amount of the solid urea derivative to a vial, ensuring a solid phase remains at the end of the experiment. Add a known volume of the solvent of interest and seal the vial tightly.

  • Agitation: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. This can be verified by taking samples at different time points and confirming that the measured concentration does not change.[2]

  • Phase Separation: After equilibration, separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved urea derivative in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Determine the concentration of the urea derivative in the saturated solution by comparing its response to the calibration curve. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Calibration Standards quantify Quantify Concentration (HPLC/UV-Vis) prep_standards->quantify For Calibration Curve prep_sample Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-72h) prep_sample->agitate separate Separate Supernatant (Centrifuge/Filter) agitate->separate separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Visualizing the Molecular Structures

The difference in the number of cyclohexyl substituents is the key structural distinction between dicyclohexylurea and the hypothetical tricyclohexylurea.

G cluster_dcu Dicyclohexylurea (DCU) cluster_tcu Hypothetical Tricyclohexylurea dcu tcu [Structure Not Available in Literature]

Caption: Chemical structures of Dicyclohexylurea and the hypothetical Tricyclohexylurea.

Conclusion and Future Perspectives

This comparative guide has provided a comprehensive overview of the solubility of dicyclohexylurea, a compound of significant practical importance in organic synthesis. Its low solubility in water and variable solubility in organic solvents are key characteristics that influence its removal from reaction mixtures.

The striking absence of tricyclohexylurea in the scientific literature is a noteworthy finding. While we can theorize about its potential solubility based on its molecular structure, the lack of experimental data highlights a potential area for future research. The synthesis and characterization of tricyclohexylurea and its derivatives could provide valuable insights into the structure-property relationships of polysubstituted ureas and could lead to the development of new molecules with tailored solubility profiles for various applications, from materials science to drug delivery.

For researchers currently grappling with dicyclohexylurea, a thorough understanding of its solubility in different solvent systems is the most effective tool for its management. For those exploring new chemical spaces, the apparent non-existence of tricyclohexylurea serves as a reminder that not all seemingly simple molecular structures are readily accessible, and their properties remain a subject for discovery.

References

  • Google Patents. (2014).
  • ResearchGate. Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol?. [Link]

  • Chemistry Stack Exchange. How I can remove DCU from my product?. [Link]

  • ResearchGate. Dicyclohexylurea (DCU) solubility in water. [Link]

  • Chemsrc. Guanidine,N,N',N''-tricyclohexyl | CAS#:4833-41-4. [Link]

  • Redalyc. A MILD PROCEDURE FOR THE SYNTHESIS OF ALLYL AND BENZYL a-HYDROXYESTERS USING O-ALLYL(BENZYL)-N,N'- DICYCLOHEXYLISOUREA. [Link]

  • PrepChem.com. Synthesis of N,N'-dicyclohexyl urea. [Link]

  • Kim, J., et al. (2007). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. Journal of Medicinal Chemistry, 50(16), 3891-3899. [Link]

  • Simran, et al. (2023). A Review on Synthetic and Pharmacological Aspects of Mefenamic Acid Prodrugs. International Journal of Pharmaceutical Sciences and Research, 14(11), 5465-5471. [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • ACS Publications. (2004). Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. [Link]

  • ResearchGate. Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas. [Link]

  • PMC. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • Pharmaffiliates. CAS No : 4833-41-4| Chemical Name : 1,2,3-Tricyclohexylguanidine. [Link]

  • ACS Publications. While working with concentrated solubility of urea as recorded in Seidell's “Solubilities of Inorganic and Organic Compounds,”1 is considerably too low. [Link]

  • RSC Publishing. (1994). Effects of alkyl-substituted ureas on the binding of the chloropentaamminecobalt(III) cation to sodium dodecyl sulfate micelles: a kinetic investigation. [Link]

  • PMC. (2008). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. [Link]

  • PubChem. Cyclohexylguanidine. [Link]

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Comparative

Preclinical Validation of 1,1,3-Tricyclohexylurea: A Comparative Guide to Next-Generation sEH Inhibitors

As drug development pipelines increasingly target neuroinflammation and cardiovascular pathologies, the soluble epoxide hydrolase (sEH) enzyme has emerged as a critical therapeutic intervention point. Cytochrome P450 enz...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly target neuroinflammation and cardiovascular pathologies, the soluble epoxide hydrolase (sEH) enzyme has emerged as a critical therapeutic intervention point. Cytochrome P450 enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and vasodilatory mediators. However, sEH rapidly hydrolyzes these beneficial EETs into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) ()[1].

Historically, 1,3-Dicyclohexylurea (DCU) served as the prototypical sEH inhibitor, effectively lowering systemic blood pressure in hypertensive models ()[2]. However, its clinical translation has been severely hindered by poor physicochemical properties. In this guide, we evaluate the preclinical therapeutic potential of 1,1,3-Tricyclohexylurea (TCHU, CAS 5765-56-0) ()[3]—a highly lipophilic, tri-substituted urea analog. By objectively comparing TCHU against DCU and the modern standard TPPU, this guide details the structural causality, formulation requirements, and self-validating experimental protocols necessary for robust preclinical assessment.

sEH_Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 (CYP450) AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) - Anti-inflammatory CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) - Pro-inflammatory sEH->DHETs Hydrolysis Inhibitors sEH Inhibitors (TCHU, DCU, TPPU) Inhibitors->sEH Competitive Inhibition

Fig 1: Arachidonic acid cascade and the therapeutic intervention point for sEH inhibitors.

Structural Causality and Comparative Pharmacokinetics

The transition from a symmetric di-substituted urea (DCU) to a tri-substituted urea (TCHU) fundamentally alters the molecule's interaction with the sEH catalytic pocket. The sEH enzyme features a deep, L-shaped hydrophobic active site. While DCU binds effectively, its rapid in vivo clearance and poor oral bioavailability necessitate complex formulations like wet-milled nanosuspensions to achieve efficacy ()[4].

TCHU possesses an XLogP3 of approximately 5.0 and a topological polar surface area (TPSA) of 32.3 Ų ()[3]. The addition of the third cyclohexyl ring significantly increases steric bulk and lipophilicity.

Expert Insight: Increased lipophilicity theoretically enhances membrane permeability and extends target residence time within the sEH hydrophobic pocket. However, this comes at the severe cost of aqueous solubility. Standard aqueous dosing vehicles will inevitably yield false-negative efficacy data in vivo due to precipitation. Therefore, TCHU must be formulated in lipid-based nanocarriers or administered via subcutaneous (SC) nanosuspensions. This bypasses hepatic first-pass metabolism and achieves an optimal pharmacokinetic/pharmacodynamic (PK/PD) ratio, providing a slow-release depot effect ()[4].

Table 1: Comparative Preclinical Metrics of sEH Inhibitors
CompoundStructure TypeTargetIC50 (hsEH)XLogP3Primary LimitationPreferred Preclinical Delivery
1,3-Dicyclohexylurea (DCU) Symmetric Di-substituted UreasEH~3.0 nM~3.8Poor oral bioavailability, rapid clearanceSC Nanosuspension / Oral Milled
1,1,3-Tricyclohexylurea (TCHU) Tri-substituted UreasEH<10 nM (Projected)5.0Extreme hydrophobicity, aggregationLipid Nanoparticles / SC Depot
TPPU Piperidinyl-phenyl UreasEH~1.1 nM~3.5Target selectivity in complex matricesOral Solution (PEG/Tween)

(Note: TCHU IC50 is projected based on structural homology to DCU and general tri-substituted urea structure-activity relationships).

Self-Validating Experimental Protocols

To rigorously compare TCHU against DCU and TPPU, preclinical workflows must integrate internal controls to account for compound aggregation—a primary driver of false-positive inhibition for highly lipophilic ureas.

Protocol A: Fluorometric sEH Inhibition Assay (In Vitro)

Objective: Determine the IC50 of TCHU using the highly sensitive fluorescent substrate, Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxyran-2-yl)methyl] carbonate (CMNPC) ()[5].

Causality & Self-Validation: Because TCHU is highly lipophilic (XLogP3 = 5.0), it is prone to forming colloidal aggregates in aqueous buffers, which can non-specifically sequester the enzyme. To validate that the observed inhibition is specific and competitive (rather than an aggregation artifact), we must include a non-ionic detergent in the assay buffer. Validation Check: If the IC50 shifts dramatically (e.g., >10-fold loss of potency) upon the addition of detergent, the initial inhibition was likely an aggregation artifact. Furthermore, the assay is only validated if the positive control (TPPU) yields an IC50 within 10% of its historical baseline (~1.1 nM).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.4) supplemented with 0.1 mg/mL BSA and 0.01% Triton X-100 to prevent non-specific binding and colloidal aggregation.

  • Enzyme Preparation: Dilute recombinant human sEH (hsEH) to a final well concentration of 25 nM ()[5].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of TCHU, DCU, and TPPU in 100% DMSO.

  • Incubation: Add 2 µL of the inhibitor solutions to 150 µL of the assay buffer in a 96-well plate. Add 20 µL of the hsEH solution. Incubate the inhibitor-enzyme mixture at 30°C for 5 minutes to allow steady-state binding ()[5].

  • Substrate Addition: Initiate the reaction by adding 30 µL of CMNPC solution (final well concentration 5 µM).

  • Kinetic Measurement: Monitor fluorescence continuously for 10 minutes at Ex/Em = 330/465 nm.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve and determine the IC50 using non-linear regression.

Assay_Workflow Prep Prepare hsEH (25 nM in PB, pH 7.4) Incubate Incubate with Inhibitor (TCHU/DCU for 5 min) Prep->Incubate Substrate Add CMNPC Substrate (33 µM) Incubate->Substrate Measure Measure Fluorescence (Ex/Em 330/465 nm) Substrate->Measure Analyze Calculate IC50 (Non-linear regression) Measure->Analyze

Fig 2: High-throughput fluorometric workflow for validating sEH inhibitor potency and specificity.

Protocol B: In Vivo Pharmacokinetic & Efficacy Profiling

Objective: Evaluate the systemic exposure and antihypertensive/analgesic efficacy of TCHU compared to DCU.

Causality & Self-Validation: Oral administration of unformulated crystalline urea derivatives often fails to achieve therapeutic plasma concentrations. Wet-milled nanosuspensions administered subcutaneously (SC) provide a slow-release depot. For DCU, this approach dramatically improves the apparent half-life (from 2.6 h to 10.2 h) and the Cmax/Cmin ratio compared to oral gavage ()[4]. TCHU's increased lipophilicity makes this formulation strategy absolutely mandatory. Validation Check: Plasma concentrations must be quantified via LC-MS/MS to confirm that systemic exposure exceeds the in vitro IC50 throughout the 24-hour dosing interval; otherwise, lack of efficacy cannot be attributed to target failure.

Step-by-Step Methodology:

  • Formulation: Wet-mill TCHU and DCU (30 mg/kg) in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 using zirconium oxide beads until the mean particle size is <400 nm ()[4].

  • Administration: Administer the nanosuspension via subcutaneous injection to the dorsal flank of Spontaneously Hypertensive Rats (SHR) or mice subjected to the Destabilization of the Medial Meniscus (DMM) osteoarthritis model ()[6].

  • Blood Sampling: Collect serial blood samples via tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for LC-MS/MS PK analysis.

  • Efficacy Readout: For the SHR model, measure systemic blood pressure via tail-cuff plethysmography. A successful sEH inhibitor like DCU typically lowers systemic blood pressure by ~22 mmHg ()[2]. Monitor TCHU's ability to sustain this reduction over 24 hours, leveraging its higher lipophilicity for a prolonged depot effect.

Conclusion and Strategic Recommendations

While 1,3-Dicyclohexylurea (DCU) remains a foundational tool compound for sEH biology, its rapid clearance limits its utility in chronic in vivo models. 1,1,3-Tricyclohexylurea (TCHU) offers an intriguing structural evolution. By increasing the steric bulk and lipophilicity, researchers can theoretically achieve longer target residence times and exploit subcutaneous depot formulations more effectively.

However, scientists must rigorously control for its low aqueous solubility. Utilizing nanosuspensions for in vivo dosing and employing detergent-controlled in vitro assays are non-negotiable steps to prevent aggregation-based artifacts. When benchmarked against modern inhibitors like TPPU, TCHU serves as a critical structural probe for understanding the limits of lipophilicity and steric tolerance within the sEH catalytic pocket.

References

  • Dove Medical Press. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Journal of Pain Research (2021). Available at:[Link]

  • NCATS Inxight Drugs. 1,3-Dicyclohexylurea. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain. Available at:[Link]

  • Wikipedia. Dicyclohexylurea. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dicyclohexylurea in rats. Basic Clin Pharmacol Toxicol. (2008). Available at:[Link]

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Validation

Head-to-head comparison of 1,1,3-Tricyclohexylurea with other carbodiimide coupling agents

An In-depth Examination of DCC, DIC, and EDC for Amide Bond Formation and a Clarification on the Role of Substituted Ureas For researchers, scientists, and professionals in drug development, the efficient and reliable fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Examination of DCC, DIC, and EDC for Amide Bond Formation and a Clarification on the Role of Substituted Ureas

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis, particularly in the construction of peptides and complex organic molecules. Carbodiimides have long been the go-to class of reagents for this critical transformation. This guide provides a detailed head-to-head comparison of the most commonly employed carbodiimide coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Furthermore, this guide will address a potential point of confusion in the field by clarifying the chemical nature and reactivity of substituted ureas, such as 1,1,3-Tricyclohexylurea, and explaining why they are not suitable for use as coupling agents in the same manner as carbodiimides.

The Fundamental Distinction: Carbodiimides vs. Ureas

Before delving into a comparison of carbodiimide coupling agents, it is crucial to understand the fundamental chemical difference between carbodiimides and ureas. This distinction is paramount for successful experimental design.

A carbodiimide possesses the functional group R-N=C=N-R', characterized by a highly electrophilic central carbon atom. This inherent reactivity allows it to activate carboxylic acids, making them susceptible to nucleophilic attack by an amine to form an amide bond.[1][2]

In contrast, a urea has the functional group (R1R2)N-C(=O)N(R3R4), containing a carbonyl group (C=O). Ureas are significantly less electrophilic than carbodiimides and are, in fact, the byproduct of carbodiimide-mediated coupling reactions.[3][4] While ureas can be synthesized from carboxylic acids and amines under harsh conditions, they do not function as activating agents for amide bond formation under the mild conditions typically employed in modern organic synthesis.[5][6]

1,1,3-Tricyclohexylurea , the topic of our initial inquiry, is, as its name explicitly states, a urea. It does not possess the N=C=N functional group necessary for carboxylic acid activation in the same way as carbodiimide coupling agents. Therefore, a direct performance comparison with reagents like DCC, DIC, and EDC in coupling reactions is not chemically meaningful.

The Mechanism of Carbodiimide-Mediated Coupling

The efficacy of carbodiimide coupling agents stems from their ability to convert the hydroxyl group of a carboxylic acid into a good leaving group. The general mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[1][7]

Carbodiimide Coupling Mechanism Carboxylic Acid\n(R-COOH) Carboxylic Acid (R-COOH) O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid\n(R-COOH)->O-Acylisourea Intermediate + Carbodiimide (R'-N=C=N-R'') Amide\n(R-CO-NHR''') Amide (R-CO-NHR''') O-Acylisourea Intermediate->Amide\n(R-CO-NHR''') + Amine (R'''-NH2) N-Acylurea\n(Side Product) N-Acylurea (Side Product) O-Acylisourea Intermediate->N-Acylurea\n(Side Product) Rearrangement Symmetrical Anhydride Symmetrical Anhydride O-Acylisourea Intermediate->Symmetrical Anhydride + R-COOH Symmetrical Anhydride->Amide\n(R-CO-NHR''') + Amine (R'''-NH2)

General mechanism of carbodiimide-mediated amide bond formation.

This reactive intermediate can then be attacked by a nucleophile, such as an amine, to form the desired amide bond, releasing a urea byproduct. However, the O-acylisourea intermediate can also undergo undesirable side reactions, including rearrangement to a stable N-acylurea or reaction with another carboxylic acid molecule to form a symmetric anhydride.[8] To mitigate these side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[9][10][11] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.[1]

Head-to-Head Comparison of Common Carbodiimide Coupling Agents

The choice of carbodiimide coupling agent is often dictated by the specific requirements of the reaction, including the nature of the substrates, the desired solvent, and the ease of byproduct removal.

FeatureN,N'-Dicyclohexylcarbodiimide (DCC)N,N'-Diisopropylcarbodiimide (DIC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Physical State Waxy, low-melting solidLiquidWater-soluble solid (usually as HCl salt)
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)[4]Soluble in most organic solvents[12]Water-soluble; also soluble in some organic solvents (DCM, DMF)[13]
Byproduct Dicyclohexylurea (DCU)Diisopropylurea (DIU)1-Ethyl-3-(3-dimethylaminopropyl)urea
Byproduct Solubility Insoluble in most organic solvents and water[9][14][15]Soluble in most organic solvents[12][16][17]Water-soluble[13][18]
Byproduct Removal Filtration[9][15]Aqueous extraction or chromatography[17]Aqueous extraction[9][18]
Primary Application Solution-phase synthesis, esterification[4][9]Solid-phase peptide synthesis (SPPS), general amide synthesis[9][12]Bioconjugation, aqueous-phase couplings, general amide synthesis[1][13]
Advantages Inexpensive, efficient, DCU precipitation can drive reaction to completion.Liquid form is easy to handle, DIU is generally easier to remove than DCU in SPPS.Water-soluble byproduct allows for easy workup, suitable for biological applications.
Disadvantages DCU can be difficult to remove completely, potent allergen, not ideal for SPPS.[4]Byproduct is soluble and requires extraction or chromatography for removal.More expensive than DCC and DIC, can be hygroscopic.[18]
Racemization Can cause significant racemization, often requires additives like HOBt.[9][19]Similar to DCC, requires additives to suppress racemization.[9]Can cause racemization, often used with NHS or Sulfo-NHS to improve efficiency and stability.[1][20]

Experimental Protocols

General Protocol for DCC/HOBt Mediated Peptide Coupling in Solution

This protocol describes a typical procedure for the formation of a dipeptide using DCC and HOBt.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Ethyl acetate

  • 0.33 M Citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the N-protected amino acid, amino acid ester hydrochloride, DIPEA, and HOBt·H₂O in acetonitrile at 0 °C, add a solution of DCC in acetonitrile.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

DCC_HOBt_Coupling_Workflow cluster_Reaction Reaction cluster_Workup Workup & Purification Start Dissolve starting materials in Acetonitrile at 0 °C Add_DCC Add DCC solution Start->Add_DCC Stir Stir at 0 °C, then RT Add_DCC->Stir Filter Filter to remove DCU Stir->Filter Evaporate Evaporate solvent Filter->Evaporate Extract Aqueous workup Evaporate->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Column chromatography (if necessary) Dry_Concentrate->Purify Final Product Final Product Purify->Final Product

Experimental workflow for a typical DCC/HOBt mediated coupling.
General Protocol for a Two-Step EDC/Sulfo-NHS Coupling to a Biomolecule

This protocol is commonly used for conjugating a small molecule to a protein or other biomolecule in an aqueous environment.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing biomolecule

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[21]

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)[22]

  • EDC

  • Sulfo-NHS

  • Quenching Solution (e.g., hydroxylamine or Tris buffer)[23]

  • Desalting column

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Add EDC and Sulfo-NHS to the solution and incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[22][24]

  • Remove excess EDC and Sulfo-NHS using a desalting column, exchanging the buffer to the Coupling Buffer.

  • Add the amine-containing biomolecule to the solution of the activated molecule.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C.[22]

  • Quench the reaction by adding the Quenching Solution to block any unreacted Sulfo-NHS esters.[23]

  • Purify the conjugate using a desalting column or other appropriate chromatographic technique.

Conclusion

The selection of an appropriate coupling agent is a critical decision in the synthesis of amides and peptides. While DCC, DIC, and EDC all operate through a similar mechanism of carboxylic acid activation via an O-acylisourea intermediate, their physical properties and the solubility of their corresponding urea byproducts dictate their optimal applications. DCC remains a cost-effective choice for solution-phase synthesis where its insoluble byproduct can be easily removed by filtration. DIC, being a liquid, offers handling advantages and is a mainstay in solid-phase peptide synthesis due to the solubility of its byproduct in common organic solvents. EDC is the reagent of choice for aqueous-phase couplings and bioconjugations, where its water-soluble nature and that of its byproduct simplify purification.

Crucially, it is essential for researchers to recognize that substituted ureas, such as 1,1,3-Tricyclohexylurea, are not carbodiimide coupling agents and lack the requisite chemical functionality to activate carboxylic acids for amide bond formation under standard conditions. A thorough understanding of the underlying chemical principles of these reagents is paramount for the successful design and execution of synthetic strategies in the laboratory.

References

  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. The reaction of acetic acid with dicyclohexylcarbodiimide. Journal of the American Chemical Society, 96(5), 1606–1607.
  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method.
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3277-3282.
  • Wang, P., Layfield, J., & Landon, L. (1997). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 62(21), 7449-7451.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega, 7(37), 33357–33366.
  • Montalbán, M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Organic & Biomolecular Chemistry, 22(48), 10245-10253.
  • Ortiz-Renteria, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(22), 5769-5775.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • ResearchGate. (2017, July 26). Dicyclohexylurea (DCU) solubility in water. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • YouTube. (2020, December 28). Organic Chemistry - DCC Coupling Mechanism. Retrieved from [Link]

  • YouTube. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2015, January 22). How effectively can we remove diisopropylurea, produced as a byproduct in diisopropylcarbodiimide coupling from reaction mixture? Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic letters, 23(15), 5986–5990.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

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  • Montalbán, M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(54), 39968-39976.
  • Ortiz-Renteria, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(22), 5769-5775.
  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N'-Diisopropylcarbodiimide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013089241A1 - METHOD FOR REMOVING Fmoc GROUP.
  • ResearchGate. (2024, December 13). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • Google Patents. (n.d.). US2109941A - Preparation of amides.
  • ResearchGate. (n.d.). Solubility of coupling reagents and diisopropylurea (DIU). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

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